Muraglitazar glucuronide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Número CAS |
875430-26-5 |
|---|---|
Fórmula molecular |
C35H36N2O13 |
Peso molecular |
692.7 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1 |
Clave InChI |
VLMNHAOSAKQBJM-WKRHDJAJSA-N |
SMILES isomérico |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
SMILES canónico |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |
Sinónimos |
N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; |
Origen del producto |
United States |
Foundational & Exploratory
Muraglitazar glucuronide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism in humans, with glucuronidation representing a pivotal clearance pathway. This technical guide provides an in-depth overview of muraglitazar glucuronide, focusing on its chemical structure, physicochemical and biological properties, and the methodologies used for its characterization. The formation of muraglitazar acyl-β-D-glucuronide is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT1A9. While a minor metabolite in systemic circulation, it is a major component found in bile, highlighting its importance in the biliary excretion of the drug. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and analytical workflows to support further research and understanding of this compound.
Chemical Structure and Properties
This compound is the 1-O-β-acyl glucuronide conjugate of the parent drug, muraglitazar. The glucuronic acid moiety is attached to the carboxylic acid group of muraglitazar.
Chemical Structure:
-
Muraglitazar:
-
IUPAC Name: 2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid[1]
-
-
This compound:
-
IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid[2]
-
Table 1: Physicochemical Properties of Muraglitazar and this compound
| Property | Muraglitazar | This compound | Data Source |
| Molecular Formula | C₂₉H₂₈N₂O₇ | C₃₅H₃₆N₂O₁₃ | PubChem[1][2] |
| Molecular Weight | 516.55 g/mol | 692.67 g/mol | PubChem[1][2] |
| CAS Number | 331741-94-7 | 875430-26-5 | PubChem[1][2] |
| pKa (Strongest Acidic) | 3.19 (Predicted) | Not Available | DrugBank |
| XLogP3 | 5.2 | 3.6 (Computed) | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | 4 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 9 | 13 | PubChem[2] |
| Rotatable Bond Count | 12 | 15 | PubChem[2] |
Note: Some properties for this compound are computationally predicted and have not been experimentally verified in publicly available literature.
Biological Properties and Metabolism
Mechanism of Formation
Muraglitazar is metabolized to its acyl-glucuronide by UDP-glucuronosyltransferases (UGTs), a family of Phase II drug-metabolizing enzymes. Specific isoforms identified as being responsible for the glucuronidation of muraglitazar are:
-
UGT1A1
-
UGT1A3
-
UGT1A9
The glucuronidation reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid moiety of muraglitazar. This conjugation increases the water solubility of the compound, facilitating its excretion.
Pharmacokinetics
In humans, after oral administration of radiolabeled muraglitazar, the parent drug is the major component in plasma.[3] this compound is present as a very minor circulating metabolite.[3] However, studies involving bile collection have demonstrated that glucuronidation is a major metabolic clearance pathway.[3] In a study with bile collection, this compound (designated as M13) accounted for approximately 15% of the administered dose in bile, and together with the glucuronides of its oxidative metabolites, represented about 80% of the biliary radioactivity.[3] This indicates extensive first-pass metabolism and biliary excretion of the glucuronide conjugates. The discrepancy between plasma and bile concentrations highlights the importance of comprehensive metabolic profiling, including biliary analysis, to fully understand the disposition of a drug.
Fecal samples primarily contained muraglitazar and its oxidative metabolites, suggesting that biliary-excreted glucuronides may be hydrolyzed back to the aglycone in the intestine prior to fecal elimination.[3]
Table 2: Summary of Human Pharmacokinetic Profile of this compound
| Parameter | Finding | Reference |
| Plasma Concentration | Minor circulating metabolite | [3] |
| Biliary Excretion | Major component in bile | [3] |
| Recovery in Bile (3-8h) | ~15% of the administered dose | [3] |
| Elimination Pathway | Major elimination pathway via biliary excretion | [3] |
Experimental Protocols
Identification of UGT Isoforms Involved in Muraglitazar Glucuronidation
A common approach to identify the UGT isoforms responsible for the metabolism of a drug candidate involves in vitro assays using recombinant human UGT enzymes.
General Protocol:
-
Incubation:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9, and a panel of other relevant UGTs) are incubated individually with muraglitazar.
-
The incubation mixture typically contains:
-
Tris-HCl buffer (pH ~7.4)
-
Magnesium chloride (MgCl₂)
-
The UGT cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA)
-
A detergent such as alamethicin (B1591596) to permeabilize the microsomal membrane and ensure access of the substrate to the enzyme's active site.
-
The reaction is initiated by adding muraglitazar.
-
-
-
Reaction Termination:
-
After a specified incubation time at 37°C, the reaction is terminated by adding a quenching solution, such as acetonitrile (B52724) or methanol, which also serves to precipitate proteins.
-
-
Sample Analysis:
-
The samples are centrifuged to remove precipitated proteins.
-
The supernatant is analyzed by a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to detect and quantify the formation of this compound.
-
-
Data Interpretation:
-
The UGT isoforms that produce the highest amounts of this compound are identified as the primary enzymes responsible for its formation.
-
Bioanalysis of this compound in Biological Matrices
The quantification of this compound, an unstable acyl-glucuronide, in plasma requires a validated bioanalytical method, typically LC-MS/MS. A key consideration is the prevention of ex vivo hydrolysis of the glucuronide back to the parent drug.
General Protocol:
-
Sample Collection and Stabilization:
-
Blood samples are collected in tubes containing an anticoagulant (e.g., K₃EDTA).
-
To prevent hydrolysis, the plasma should be stabilized by acidification immediately after collection.
-
-
Sample Preparation:
-
A protein precipitation extraction method is commonly used.
-
An internal standard is added to the plasma sample.
-
A precipitation reagent (e.g., acetonitrile containing 0.1% formic acid) is added to precipitate plasma proteins.
-
The sample is vortexed and then centrifuged.
-
-
LC-MS/MS Analysis:
-
The supernatant is injected into the LC-MS/MS system.
-
Chromatography: Separation is achieved on a reverse-phase C18 column. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the positive or negative ion mode. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (this compound) to a specific product ion.
-
Note: Specific mass transitions for this compound are not detailed in the available literature but would be determined during method development.
-
-
Visualizations
Muraglitazar Glucuronidation Pathway
Caption: Metabolic pathway of muraglitazar to its acyl-glucuronide.
Experimental Workflow for UGT Phenotyping
Caption: Workflow for identifying UGT enzymes metabolizing muraglitazar.
Conclusion
This compound is a significant metabolite of muraglitazar, formed via the action of UGT1A1, UGT1A3, and UGT1A9. Its formation and subsequent biliary excretion constitute a major clearance pathway for the parent drug. Although its development was discontinued, the study of muraglitazar's metabolism, particularly the formation and disposition of its acyl-glucuronide, provides valuable insights for drug development professionals. Understanding the potential for extensive first-pass glucuronidation and the challenges associated with the bioanalysis of unstable acyl-glucuronides are critical considerations in the preclinical and clinical evaluation of new chemical entities containing carboxylic acid moieties. This guide consolidates the available technical information on this compound to serve as a resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Muraglitazar - Wikipedia [en.wikipedia.org]
- 2. This compound | C35H36N2O13 | CID 101838878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biosynthesis of Muraglitazar Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biosynthesis of Muraglitazar glucuronide, a primary metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Muraglitazar. This document details the metabolic pathways, enzymatic kinetics, and experimental protocols relevant to the formation of this acyl glucuronide, offering valuable insights for researchers in drug metabolism and development.
Introduction to Muraglitazar Metabolism
Muraglitazar undergoes extensive metabolism in humans, with the primary biotransformation pathways being acylglucuronidation, aliphatic/aryl hydroxylation, and O-demethylation.[1][2] Glucuronidation, a major metabolic clearance pathway, results in the formation of Muraglitazar 1-O-β-acyl glucuronide, designated as metabolite M13.[1][3] This conjugation reaction is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes primarily in the liver.
Enzymatic Basis of Muraglitazar Glucuronidation
The in vitro glucuronidation of Muraglitazar is predominantly catalyzed by three specific UGT isoforms: UGT1A1, UGT1A3, and UGT1A9.[1] Studies using cDNA-expressed human UGT enzymes have demonstrated the activity of these isoforms in the formation of this compound.[1]
Enzyme Kinetics
The affinity of Muraglitazar for the active UGT enzymes has been characterized by the determination of Michaelis-Menten constants (Km). The Km values for Muraglitazar glucuronidation by UGT1A1, UGT1A3, and UGT1A9 are reported to be similar, falling within the range of 2-4 μM.[1] This indicates a relatively high affinity of the drug for these metabolizing enzymes. A substrate concentration of 3 μM has been utilized in in vitro studies to investigate the glucuronidation of Muraglitazar by these specific UGT isoforms.[4]
| Enzyme | Parameter | Value (µM) |
| UGT1A1 | Km | ~2-4[1] |
| UGT1A3 | Km | ~2-4[1] |
| UGT1A9 | Km | ~2-4[1] |
Table 1: Michaelis-Menten Constants (Km) for Muraglitazar Glucuronidation by Active UGT Isoforms
Experimental Protocols for In Vitro Glucuronidation
The following section outlines a general methodology for conducting in vitro Muraglitazar glucuronidation assays using human liver microsomes (HLMs) or recombinant UGT enzymes.
Materials and Reagents
-
Muraglitazar
-
Pooled human liver microsomes (HLMs) or recombinant human UGT1A1, UGT1A3, and UGT1A9
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl2)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Formic acid
-
Internal standard for LC-MS/MS analysis
Incubation Procedure
-
Microsome Preparation: On ice, pre-incubate human liver microsomes (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer (e.g., 50 mM, pH 7.4) containing MgCl2 (e.g., 5 mM) and alamethicin (e.g., 25 µg/mg protein) for a period of 15 minutes to ensure the disruption of the microsomal membrane.[5]
-
Substrate Addition: Add Muraglitazar (dissolved in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%) to the microsomal suspension to achieve the desired final concentration (e.g., ranging from 1 to 100 µM for kinetic studies).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for a few minutes, then initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (e.g., final concentration of 2-5 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes), to precipitate the proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant for subsequent analysis by LC-MS/MS.
Analytical Methodology for this compound Quantification
The quantification of Muraglitazar and its glucuronide metabolite is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Sample Preparation
The supernatant from the in vitro incubation is often diluted with water or an appropriate buffer before injection into the LC-MS/MS system to ensure compatibility with the mobile phase.
LC-MS/MS Parameters
A specific selected reaction monitoring (SRM) method has been developed for the determination of Muraglitazar 1-O-β-acyl glucuronide. A key characteristic of acyl glucuronides in mass spectrometry is the neutral loss of the glucuronic acid moiety (176 Da), leading to the parent drug as a fragment ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Muraglitazar | 517.2 | [Fragment ions specific to Muraglitazar] |
| This compound (M13) | 693.2 | 517.2 |
Table 2: Exemplary Mass Transitions for Muraglitazar and its Glucuronide Metabolite. Note: The precursor ion for this compound is the [M+H]+ adduct (516.5 + 176 + 1 = 693.5, rounded). The product ion is the parent drug after the loss of the glucuronic acid moiety. Specific fragment ions for Muraglitazar would need to be determined through method development.
Visualization of Metabolic Pathways and Experimental Workflow
Muraglitazar Metabolic Pathway
The metabolic fate of Muraglitazar involves several key biotransformations. The following diagram illustrates the primary metabolic pathways.
Caption: Primary metabolic pathways of Muraglitazar.
In Vitro Glucuronidation Experimental Workflow
The logical flow of the in vitro glucuronidation experiment is depicted in the following diagram.
Caption: Experimental workflow for in vitro Muraglitazar glucuronidation.
References
- 1. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] STRUCTURAL ELUCIDATION OF HUMAN OXIDATIVE METABOLITES OF MURAGLITAZAR: USE OF MICROBIAL BIOREACTORS IN THE BIOSYNTHESIS OF METABOLITE STANDARDS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: UGT Enzymes in Muraglitazar Glucuronidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muraglitazar (B1676866) is a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist previously under development for the treatment of type 2 diabetes. Understanding its metabolic fate is crucial for predicting drug-drug interactions and inter-individual variability in patient response. One of the primary metabolic pathways for muraglitazar is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This guide provides a comprehensive overview of the specific UGT enzymes involved in the glucuronidation of muraglitazar, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
UGT Enzymes Responsible for Muraglitazar Glucuronidation
In vitro studies have identified three primary UGT isoforms responsible for the acylglucuronidation of muraglitazar.
-
Primary UGT Isoforms: UGT1A1, UGT1A3, and UGT1A9 have been shown to catalyze the glucuronidation of muraglitazar.[1]
-
Inactive UGT Isoforms: Several other UGT isoforms, including UGT1A6, UGT1A8, UGT1A10, UGT2B4, UGT2B7, and UGT2B15, did not demonstrate significant catalytic activity towards muraglitazar.[1]
Quantitative Analysis of Muraglitazar Glucuronidation
Kinetic studies using cDNA-expressed human UGT enzymes have been performed to characterize the affinity of the involved UGT isoforms for muraglitazar.
Table 1: Kinetic Parameters for Muraglitazar Glucuronidation by Human UGT Isoforms
| UGT Isoform | Michaelis-Menten Constant (Km) (µM) |
| UGT1A1 | ~ 2-4 |
| UGT1A3 | ~ 2-4 |
| UGT1A9 | ~ 2-4 |
Data sourced from in vitro studies with cDNA-expressed UGTs.[1] The Km values for muraglitazar glucuronidation by the three active UGT enzymes were reported to be similar.[1] Specific Vmax values were not available in the reviewed literature.
Metabolic Pathway of Muraglitazar
Acylglucuronidation represents a significant pathway in the overall metabolism of muraglitazar in humans.[1] The parent drug can be directly conjugated with glucuronic acid to form muraglitazar acylglucuronide. This metabolite, along with glucuronides of its oxidative metabolites, is a major component found in bile, indicating the importance of this pathway in the drug's elimination.[2][3]
Experimental Protocols
The identification of UGT enzymes involved in muraglitazar glucuronidation was achieved through a series of in vitro experiments.
UGT Isoform Screening with cDNA-Expressed Enzymes
-
Objective: To identify which specific human UGT isoforms catalyze the glucuronidation of muraglitazar.
-
Methodology:
-
Enzyme Source: Commercially available cDNA-expressed human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, etc.) in a suitable expression system (e.g., baculovirus-infected insect cell microsomes).
-
Substrate: [14C]Muraglitazar is used to facilitate detection and quantification of the metabolite.
-
Incubation Mixture: A typical incubation mixture (final volume of 200 µL) contains:
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
[14C]Muraglitazar (at a fixed concentration, e.g., 10 µM)
-
cDNA-expressed UGT isoform (e.g., 0.1-0.5 mg/mL protein)
-
Alamethicin (to permeabilize the microsomal membrane)
-
-
Reaction Initiation: The reaction is initiated by the addition of the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA).
-
Incubation: The mixture is incubated at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Analysis: The formation of the muraglitazar glucuronide is quantified using high-performance liquid chromatography (HPLC) with radiometric detection.
-
Kinetic Analysis
-
Objective: To determine the kinetic parameters (Km and Vmax) of muraglitazar glucuronidation by the active UGT isoforms.
-
Methodology:
-
The experimental setup is similar to the screening assay.
-
A range of [14C]Muraglitazar concentrations (e.g., 0.5 to 100 µM) are incubated with each active cDNA-expressed UGT isoform.
-
The rate of metabolite formation at each substrate concentration is determined.
-
The data are fitted to the Michaelis-Menten equation to calculate the Km and Vmax values.
-
Confirmation with Human Liver Microsomes (HLMs)
-
Objective: To confirm the involvement of the identified UGTs in a more physiologically relevant system.
-
Methodology:
-
Enzyme Source: Pooled human liver microsomes.
-
Incubation: [14C]Muraglitazar is incubated with HLMs under conditions similar to the recombinant enzyme assays.
-
Inhibition Studies (Optional): To further confirm the contribution of specific UGTs, incubations can be performed in the presence of isoform-selective chemical inhibitors. A reduction in this compound formation in the presence of a specific inhibitor would support the involvement of that UGT isoform.
-
Experimental Workflow
The logical flow for identifying the UGT enzymes involved in the metabolism of a drug candidate like muraglitazar is depicted below.
Regulatory Signaling Pathway
The expression of UGT enzymes can be regulated by nuclear receptors, including PPARs. As a dual PPARα/γ agonist, muraglitazar has the potential to influence the expression of the very enzymes responsible for its metabolism. Studies have shown that PPARα and PPARγ can upregulate the expression of UGT1A1, UGT1A3, and UGT1A9. This suggests a potential for auto-induction, where muraglitazar could enhance its own metabolism and clearance upon repeated administration.
Conclusion
The glucuronidation of muraglitazar is a well-defined metabolic pathway primarily catalyzed by UGT1A1, UGT1A3, and UGT1A9. The similar affinity of these enzymes for muraglitazar suggests a redundant and robust clearance mechanism. The potential for auto-induction via PPAR-mediated upregulation of these UGTs is an important consideration for the long-term pharmacological profile of muraglitazar. The experimental workflows and protocols detailed in this guide provide a robust framework for the characterization of UGT-mediated metabolism for other drug candidates.
References
The Hepatic Glucuronidation of Muraglitazar: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the metabolic processes leading to the formation of muraglitazar (B1676866) glucuronide in the liver. Muraglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), undergoes significant metabolism, with glucuronidation representing a primary pathway for its clearance.[1][2][3] This document details the enzymatic mechanisms, presents key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the metabolic pathways and experimental workflows.
Core Mechanism of Muraglitazar Glucuronidation
The primary mechanism of muraglitazar glucuronidation in the human liver is acyl-glucuronidation, a Phase II metabolic reaction.[1][4] This process involves the covalent attachment of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the carboxylic acid moiety of muraglitazar. This conjugation is catalyzed by a specific subset of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of hepatocytes.[5] The resulting muraglitazar acyl-glucuronide is more water-soluble than the parent compound, facilitating its excretion from the body, predominantly into the bile.[4][6][7]
Key Enzymes Involved
In vitro studies utilizing human liver microsomes and cDNA-expressed UGT enzymes have identified three specific isoforms responsible for the glucuronidation of muraglitazar:
Notably, other tested UGT isoforms, including UGT1A6, 1A8, 1A10, 2B4, 2B7, and 2B15, did not demonstrate catalytic activity towards muraglitazar.[1]
Quantitative Data: Enzyme Kinetics
The affinity of the active UGT isoforms for muraglitazar has been characterized by determining their Michaelis-Menten constants (Km). The Km values for muraglitazar glucuronidation by the three active UGT enzymes were found to be similar, all falling within the low micromolar range, indicating a high affinity of these enzymes for the substrate.
| UGT Isoform | Michaelis-Menten Constant (Km) |
| UGT1A1 | ~2-4 µM |
| UGT1A3 | ~2-4 µM |
| UGT1A9 | ~2-4 µM |
Source: Data compiled from in vitro studies with cDNA-expressed UGT enzymes.[1][8]
Experimental Protocols
The following sections describe the methodologies typically employed to investigate the in vitro glucuronidation of muraglitazar.
In Vitro Glucuronidation Assay Using Human Liver Microsomes (HLM)
This assay is designed to determine the rate of muraglitazar glucuronide formation in a preparation of human liver microsomes, which are rich in UGT enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Muraglitazar (substrate)
-
Uridine diphosphate glucuronic acid (UDPGA, cofactor)
-
Alamethicin (B1591596) (pore-forming agent)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (quenching solvent)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLM, Tris-HCl buffer, and MgCl₂.
-
Add alamethicin to the mixture and pre-incubate on ice to permeabilize the microsomal membrane, allowing UDPGA access to the UGT active sites.
-
Add muraglitazar to the reaction mixture.
-
Initiate the reaction by adding UDPGA and incubate at 37°C.
-
Terminate the reaction at various time points by adding a quenching solvent such as ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
UGT Isoform Screening with cDNA-Expressed Enzymes
This experiment identifies the specific UGT isoforms responsible for muraglitazar glucuronidation.
Materials:
-
Membranes from insect or mammalian cells individually expressing specific human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9, etc.)
-
Muraglitazar
-
UDPGA
-
Appropriate buffer and cofactors as described for the HLM assay.
Procedure:
-
Incubate muraglitazar and UDPGA separately with each of the cDNA-expressed UGT isoforms.
-
Follow the general incubation, termination, and analysis procedures as outlined in the HLM assay protocol.
-
Compare the rate of glucuronide formation across the different UGT isoforms to identify those with catalytic activity towards muraglitazar.
Visualizations: Pathways and Workflows
Metabolic Pathway of Muraglitazar Glucuronidation
The following diagram illustrates the primary metabolic conversion of muraglitazar to its acyl-glucuronide in the liver.
References
- 1. Involvement of multiple cytochrome P450 and UDP-glucuronosyltransferase enzymes in the in vitro metabolism of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Muraglitazar - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetics of Muraglitazar and its Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, and its primary acyl glucuronide metabolite, M13. The information presented herein is compiled from various scientific studies to support research and development activities.
Executive Summary
Muraglitazar is rapidly absorbed following oral administration, with peak plasma concentrations of the parent drug reached within approximately one hour.[1] It undergoes extensive metabolism, primarily through glucuronidation and oxidation.[1][2] While muraglitazar is the most abundant component circulating in the plasma, its glucuronide metabolite (M13) is a minor component in the bloodstream but represents a major metabolite excreted in the bile.[3][4] The primary route of elimination for muraglitazar and its metabolites is fecal, following biliary excretion.[1][3] Studies with radiolabeled muraglitazar have been instrumental in elucidating its metabolic fate.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for muraglitazar. Data for the glucuronide metabolite in plasma is limited due to its low circulating concentrations.
Table 1: Pharmacokinetic Parameters of Muraglitazar in Healthy Human Subjects
| Parameter | Value | Dose | Study Population | Source |
| Tmax (h) | ~1 | 10 mg ([¹⁴C]muraglitazar) | Healthy Subjects | [1] |
| Mean AUC (µg·h/mL) | 4.884 | 5 mg (once daily) | Type 2 Diabetic Patients | [5] |
Note: AUC denotes the area under the plasma concentration-time curve, representing total drug exposure. Tmax is the time to reach maximum plasma concentration.
Table 2: Biliary and Fecal Excretion of Muraglitazar and its Glucuronide Metabolite (M13) in Healthy Male Subjects after a Single 20 mg Oral Dose of [¹⁴C]muraglitazar
| Analyte | % of Administered Dose in Bile (3-8 h) | % of Administered Dose in Feces | Source |
| Muraglitazar | ~4% | Major Component (with oxidative metabolites) | [3] |
| Muraglitazar Glucuronide (M13) | 15% | Not Detected | [3] |
| Glucuronides of Oxidative Metabolites | 16% | Not Detected | [3] |
| Total Radioactivity | 40% | 91% (without bile collection), 51% (with bile collection) | [3] |
Experimental Protocols
The understanding of muraglitazar's pharmacokinetics has been largely shaped by human studies involving radiolabeled compounds and, in some cases, bile collection.
Human Metabolism and Disposition Study with [¹⁴C]muraglitazar
Objective: To investigate the absorption, metabolism, and excretion of muraglitazar in healthy male subjects.
Methodology:
-
Study Design: Open-label, single-dose study in eight healthy male subjects. The subjects were divided into two groups: one with conventional urine and feces collection, and another with bile collection in addition to urine and feces.[3]
-
Dosing: A single oral dose of 20 mg of [¹⁴C]muraglitazar was administered.[3]
-
Sample Collection:
-
Plasma: Serial blood samples were collected at various time points post-dose to characterize the plasma concentration-time profiles of muraglitazar and its metabolites.[1]
-
Urine and Feces: Collected to determine the routes and extent of excretion of radioactivity.[3]
-
Bile: In the designated group, bile was collected for a period of 3 to 8 hours post-dose to identify biliary metabolites.[3]
-
-
Analytical Methods:
-
Quantification of Radioactivity: Total radioactivity in plasma, urine, feces, and bile was measured using liquid scintillation counting.
-
Metabolite Profiling and Identification: High-performance liquid chromatography (HPLC) coupled with radiodetection and mass spectrometry (LC/MS and LC/MS/MS) were used to separate, quantify, and identify muraglitazar and its metabolites in various biological matrices.[1][6]
-
Analytical Method for Muraglitazar Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of muraglitazar in plasma.
Methodology:
-
Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation is a common method for extracting muraglitazar from plasma samples.
-
Chromatographic Separation: A C18 reversed-phase HPLC column is typically used to separate muraglitazar from endogenous plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the detection and quantification of muraglitazar.
Visualizations
Metabolic Pathway of Muraglitazar
The primary metabolic pathways for muraglitazar are glucuronidation and oxidation. The acyl glucuronide (M13) is a major biliary metabolite.
Experimental Workflow for Human Metabolism Study
The workflow for a typical human metabolism study of muraglitazar involves several key steps from administration to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Muraglitazar Acyl Glucuronide Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism in humans, with acyl glucuronidation representing a primary clearance pathway.[1][2][3] This technical guide provides an in-depth overview of the formation of muraglitazar acyl glucuronide, detailing the enzymatic pathways, quantitative kinetic data, and the experimental methodologies employed in its characterization. Understanding this metabolic pathway is crucial for assessing the drug's pharmacokinetic profile and potential for drug-drug interactions.
The major primary metabolic pathways for muraglitazar in humans include acyl glucuronidation, aliphatic/aryl hydroxylation, and O-demethylation.[4] The parent drug is the main component found in plasma, while its metabolites, including various glucuronide conjugates, are present as minor components.[3] Studies involving bile collection in human subjects have been pivotal in demonstrating that glucuronidation is a major elimination route for muraglitazar.[3] In these studies, the acyl glucuronide of muraglitazar (M13) and glucuronides of its oxidative metabolites accounted for a significant portion of the biliary radioactivity.[3]
Enzymatic Pathway of Muraglitazar Acyl Glucuronidation
The formation of muraglitazar acyl glucuronide is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the covalent addition of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the carboxylic acid group of muraglitazar, forming a 1-O-β-acyl glucuronide.[1][2]
In vitro studies using cDNA-expressed human UGT enzymes have identified three specific isoforms responsible for the glucuronidation of muraglitazar:
Notably, other tested UGT isoforms, including UGT1A6, 1A8, 1A10, 2B4, 2B7, and 2B15, did not demonstrate catalytic activity towards muraglitazar.[4] The involvement of multiple UGT enzymes suggests a lower risk of significant alterations in muraglitazar's pharmacokinetics due to genetic polymorphisms in a single UGT gene or co-administration of drugs that inhibit a specific UGT isoform.[4]
Quantitative Data: Enzyme Kinetics
The kinetic parameters for the glucuronidation of muraglitazar by the responsible UGT isoforms have been determined using in vitro systems. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
| UGT Isoform | Km (μM) | Notes |
| UGT1A1 | 2-4 | Similar Km values were observed across the three active UGT enzymes.[4] |
| UGT1A3 | 2-4 | [4] |
| UGT1A9 | 2-4 | [4] |
Experimental Protocols
The characterization of muraglitazar acyl glucuronide formation relies on established in vitro methodologies. Below are detailed protocols for key experiments.
In Vitro Glucuronidation Assay using cDNA-Expressed UGTs
This assay is used to identify the specific UGT isoforms responsible for muraglitazar glucuronidation and to determine their enzyme kinetics.
Materials:
-
[14C]Muraglitazar (radiolabeled substrate)[4]
-
cDNA-expressed human UGT isoforms (e.g., from baculovirus-infected insect cells)[4]
-
Uridine diphosphate glucuronic acid (UDPGA)[5]
-
Alamethicin (B1591596) (a pore-forming agent to disrupt microsomal latency)[5]
-
Magnesium chloride (MgCl2)[5]
-
Pooled human liver microsomes (HLMs) for comparison[5]
-
Buffer (e.g., sodium phosphate (B84403) or Tris-HCl)[5]
-
Acetonitrile or other organic solvent for reaction termination
-
Scintillation counter or HPLC with radiometric detection
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the buffer, MgCl2, alamethicin, and the specific cDNA-expressed UGT enzyme preparation or HLMs.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to activate the enzymes.
-
Initiation of Reaction: Add [14C]muraglitazar to the mixture to initiate the reaction. The final substrate concentration should be varied for kinetic studies.
-
Cofactor Addition: Add UDPGA to the reaction mixture. The concentration of UDPGA should be saturating to ensure it is not a rate-limiting factor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the formation of the radiolabeled muraglitazar acyl glucuronide using HPLC with radiometric detection or by liquid scintillation counting after separation.
Human Liver Microsomal (HLM) Incubation
This assay provides a more physiologically relevant system to study the overall glucuronidation of muraglitazar in the liver.
Materials:
-
Muraglitazar
-
Pooled human liver microsomes (HLMs)[5]
-
UDPGA[5]
-
Alamethicin[5]
-
Buffer (e.g., Tris-HCl, pH 7.4)[6]
-
Saccharolactone (a β-glucuronidase inhibitor, optional)[6]
-
NADPH (to support concurrent oxidative metabolism, if desired)[1][2]
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Setup: Combine HLMs, buffer, and alamethicin in a reaction vessel. If studying the interplay with oxidative metabolism, an NADPH-regenerating system can be included.
-
Pre-warming: Pre-warm the mixture to 37°C.
-
Substrate Addition: Add muraglitazar to the mixture.
-
Reaction Initiation: Initiate the reaction by adding UDPGA.
-
Incubation: Incubate at 37°C with shaking for a predetermined time.
-
Quenching: Terminate the reaction by adding a cold solvent (e.g., methanol (B129727) or acetonitrile).
-
Sample Processing: Centrifuge to remove precipitated proteins. The supernatant can be evaporated and reconstituted in a suitable solvent for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify muraglitazar and its acyl glucuronide metabolite.
Conclusion
The formation of muraglitazar acyl glucuronide is a significant metabolic pathway mediated by UGT1A1, UGT1A3, and UGT1A9. The characterization of this pathway through in vitro studies using human liver microsomes and recombinant enzymes is essential for a comprehensive understanding of the drug's disposition. The provided experimental protocols and kinetic data serve as a valuable resource for researchers in the field of drug metabolism and development, aiding in the prediction of pharmacokinetic properties and the assessment of potential drug interactions.
References
- 1. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of multiple cytochrome P450 and UDP-glucuronosyltransferase enzymes in the in vitro metabolism of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo glucuronidation of midazolam in humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Development of Analytical Standards for Muraglitazar Glucuronide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of analytical standards for Muraglitazar (B1676866) glucuronide, a major metabolite of the dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, Muraglitazar. The availability of a well-characterized analytical standard is crucial for the accurate quantification of this metabolite in various biological matrices, which is essential for pharmacokinetic, metabolism, and safety studies during drug development.
Introduction
Muraglitazar is a potent dual agonist of PPARα and PPARγ, developed for the treatment of type 2 diabetes.[1][2] Understanding its metabolic fate is a critical aspect of its preclinical and clinical evaluation. Glucuronidation has been identified as a major metabolic pathway for Muraglitazar in humans, with the acyl glucuronide (designated as M13) being a significant metabolite, particularly in the bile, accounting for approximately 15% of an administered dose.[3] The development of a robust analytical standard for Muraglitazar glucuronide is therefore essential for its accurate measurement in biological samples.
This document outlines the key steps for the synthesis, purification, and characterization of this compound to be used as an analytical standard.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary approaches: biosynthesis and chemical synthesis. For the purpose of generating a reference standard, chemical synthesis is often preferred due to the potential for higher yields and purity.
Biosynthesis using Liver Microsomes
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing Muraglitazar (e.g., 10 µM), human liver microsomes (e.g., 1 mg/mL protein), and the cofactor UDP-glucuronic acid (UDPGA, e.g., 2 mM) in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 1-2 hours). The reaction can be terminated by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. The supernatant containing the this compound can then be collected for purification.
Microbial Biotransformation
Certain microbial strains can be utilized to produce glucuronide metabolites. This method can be advantageous for generating specific isomers and can be scaled up.
Protocol:
-
Strain Selection: Screen various microbial strains known for their glucuronidation capabilities.
-
Culture and Incubation: Grow the selected microbial culture to an optimal density. Introduce Muraglitazar to the culture and incubate under controlled conditions (temperature, pH, aeration).
-
Extraction: After a suitable incubation period, extract the this compound from the culture medium using appropriate solvent extraction techniques.
Chemical Synthesis
Chemical synthesis allows for greater control over the reaction and can produce larger quantities of the desired compound. The synthesis of an acyl glucuronide like that of Muraglitazar typically involves the coupling of the carboxylic acid group of Muraglitazar with a protected glucuronic acid derivative, followed by deprotection.
Purification of this compound
Purification of the synthesized this compound is critical to ensure the high purity required for an analytical standard. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient can be optimized to achieve the best separation of this compound from the parent drug and other synthesis-related impurities.
-
Detection: UV detection at a wavelength where Muraglitazar and its glucuronide exhibit strong absorbance can be used to monitor the separation.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
Characterization of this compound
The purified compound must be thoroughly characterized to confirm its identity and purity. The primary techniques for this are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
LC-MS/MS Analysis
Protocol:
-
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase column (e.g., C18, 50-100 mm length).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode. For glucuronides, negative ion mode is often effective.
-
Scan Mode: Full scan to determine the molecular weight of the parent ion, followed by product ion scan (MS/MS) to obtain fragmentation patterns. The characteristic neutral loss of the glucuronic acid moiety (176 Da) is a key diagnostic feature.[4]
-
Selected Reaction Monitoring (SRM): For quantitative analysis, specific precursor-to-product ion transitions can be monitored.[4]
-
NMR Spectroscopy
NMR is essential for the unambiguous structural elucidation of the synthesized this compound, confirming the site of glucuronidation and the stereochemistry of the glycosidic bond.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
NMR Experiments: Acquire a series of 1D and 2D NMR spectra:
-
1H NMR: To observe the proton signals and their chemical shifts.
-
13C NMR: To observe the carbon signals.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for identifying the linkage point of the glucuronic acid to the Muraglitazar molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the glycosidic linkage.
-
Quantitative Data
The following table summarizes key quantitative data related to Muraglitazar and its glucuronide metabolite based on available literature.
| Parameter | Value/Information | Reference |
| Metabolite Designation | M13 | [3] |
| Metabolite Type | Acyl Glucuronide | [5] |
| Percentage of Dose in Bile (Humans) | 15% | [3] |
| Circulating Levels in Human Plasma | Very minor circulating metabolite | [5] |
| In Vitro Glucuronidation Rate | Similar to its analog, Peliglitazar (B1679212), in human liver microsomes. | [6] |
| Stability in Human Plasma (pH 7.4) | Less stable than Peliglitazar acyl glucuronide. | [5][6] |
| Primary Degradation Pathway in Plasma | Hydrolysis to the aglycone (Muraglitazar). | [6] |
Visualizations
Muraglitazar Metabolic Pathway
The following diagram illustrates the major metabolic pathway of Muraglitazar, leading to the formation of its glucuronide metabolite.
Caption: Metabolic pathway of Muraglitazar.
Experimental Workflow for Analytical Standard Development
This workflow outlines the key stages in the development of the this compound analytical standard.
Caption: Workflow for analytical standard development.
Muraglitazar Signaling Pathway
This diagram illustrates the mechanism of action of Muraglitazar as a dual PPARα/γ agonist.
Caption: Muraglitazar PPAR signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Investigating Muraglitazar Metabolism Using Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar (B1676866) is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), previously developed for the treatment of type 2 diabetes. Understanding the metabolic fate of drug candidates like Muraglitazar is a critical aspect of drug development, providing insights into efficacy, potential drug-drug interactions, and toxicity. Cell-based in vitro models are indispensable tools for these investigations, offering a more biologically relevant environment than subcellular fractions alone. This document provides detailed application notes and protocols for investigating the metabolism of Muraglitazar using primary human hepatocytes and the human hepatoma cell lines HepG2 and HepaRG.
Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they retain the full complement of metabolic enzymes and cofactors.[1][2] The HepaRG cell line is also a valuable model as it can differentiate into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes and transporters.[3][4][5] In contrast, the HepG2 cell line has limited expression of key metabolic enzymes, but genetically modified HepG2 cells with enhanced metabolic capacity are also utilized.[5][6][7]
Muraglitazar undergoes extensive metabolism primarily through three pathways: acyl-glucuronidation, aliphatic/aryl hydroxylation, and O-demethylation.[8][9] Multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes are involved in its biotransformation.[8] The primary oxidative metabolism is mediated by CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, while glucuronidation is catalyzed by UGT1A1, UGT1A3, and UGT1A9.[8]
Data Presentation
Table 1: Enzymes Involved in Muraglitazar Metabolism
| Metabolic Pathway | Major Enzymes Involved |
| Oxidation | CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| Glucuronidation | UGT1A1, UGT1A3, UGT1A9 |
Data sourced from in vitro studies with human liver microsomes and cDNA-expressed enzymes.[8]
Table 2: Kinetic Parameters for Muraglitazar Glucuronidation by UGT Isoforms
| UGT Isoform | Km (µM) |
| UGT1A1 | ~2-4 |
| UGT1A3 | ~2-4 |
| UGT1A9 | ~2-4 |
The Km values for Muraglitazar glucuronidation by the three active UGT enzymes were reported to be similar.[8]
Experimental Protocols
Protocol 1: Muraglitazar Metabolism in Suspension Cultures of Primary Human Hepatocytes
This protocol describes the investigation of Muraglitazar metabolism in cryopreserved primary human hepatocytes cultured in suspension.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Muraglitazar
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Plate rocker
-
Stop solution (e.g., cold acetonitrile)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions. Resuspend the cells in pre-warmed hepatocyte culture medium to a final density of 2.5 x 10^6 cells/mL.
-
Incubation Setup:
-
Prepare a stock solution of Muraglitazar in a suitable solvent (e.g., DMSO) and dilute it in the culture medium to the desired final concentrations. The final solvent concentration should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.
-
Add 150 µL of the medium containing Muraglitazar to triplicate wells of a 24-well plate for each time point and concentration.
-
Include vehicle control wells containing the medium with the solvent but without Muraglitazar.
-
-
Initiation of Metabolism: Add 100 µL of the hepatocyte suspension (containing 250,000 viable cells) to each well.
-
Incubation: Place the plates in a 37°C incubator with 5% CO2 on a plate rocker set to approximately 150 RPM to keep the cells in suspension.[2]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove the corresponding plate from the incubator.
-
Reaction Termination: Stop the metabolic reactions by adding an equal volume of cold acetonitrile (B52724) to each well.[2]
-
Sample Processing:
-
Transfer the contents of the wells to a deep-well plate or microcentrifuge tubes.
-
Centrifuge the samples at 920 x g for 10 minutes at 10°C to precipitate proteins.[2]
-
-
Analysis: Carefully transfer the supernatant to new vials for analysis by a validated HPLC-MS/MS method to quantify the disappearance of Muraglitazar and the formation of its metabolites.
Protocol 2: Muraglitazar Metabolism in Adherent HepG2/HepaRG Cultures
This protocol is suitable for both HepG2 and HepaRG cells, with the acknowledgment that HepaRG cells will provide a more comprehensive metabolic profile due to their broader enzyme expression.[3][5]
Materials:
-
HepG2 or HepaRG cells
-
Cell culture medium (e.g., DMEM/F12 for HepG2, specific differentiation and maintenance media for HepaRG)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Collagen-coated culture plates
-
Muraglitazar
-
Incubator (37°C, 5% CO2)
-
Acetonitrile
-
HPLC-MS/MS system
Procedure:
-
Cell Seeding: Seed HepG2 or HepaRG cells onto collagen-coated plates at an appropriate density (e.g., 1.0 x 10^5 cells/well in a 12-well plate) and culture them until they reach confluence. For HepaRG cells, follow the manufacturer's protocol for differentiation into hepatocyte-like cells.[6]
-
Drug Treatment:
-
Prepare fresh culture medium containing various concentrations of Muraglitazar.
-
Aspirate the old medium from the cells and replace it with the Muraglitazar-containing medium. Include vehicle controls.
-
-
Incubation: Return the plates to the incubator and incubate for a defined period (e.g., 24 hours).
-
Sample Collection:
-
At the end of the incubation period, collect the cell culture supernatant.
-
To analyze intracellular metabolites, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable method, such as the addition of cold acetonitrile or through freeze-thaw cycles.[10]
-
-
Sample Processing:
-
For the supernatant, centrifuge to remove any cellular debris.
-
For the cell lysate, centrifuge to pellet the proteins and cellular debris.
-
-
Analysis: Analyze the supernatant and the processed cell lysate for the presence and quantity of Muraglitazar and its metabolites using a validated HPLC-MS/MS method.
Mandatory Visualizations
Caption: Metabolic pathways of Muraglitazar.
Caption: Workflow for cell-based Muraglitazar metabolism studies.
References
- 1. dls.com [dls.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of multiple cytochrome P450 and UDP-glucuronosyltransferase enzymes in the in vitro metabolism of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Dynamic Metabolome of the HepG2 Cell Line: Rise and Fall - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muraglitazar Glucuronide Stability Testing in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism in vivo, with a significant pathway being the formation of a 1-O-β-acyl glucuronide metabolite.[1][2][3] Acyl glucuronides are a class of metabolites known for their chemical reactivity and potential for instability in biological matrices.[4][5] This instability, which can manifest as hydrolysis back to the parent drug or intramolecular acyl migration to form positional isomers, presents a significant challenge for the accurate bioanalysis of these metabolites.[4][5] Therefore, rigorous stability testing of muraglitazar glucuronide in biological matrices such as plasma and urine is a critical component of bioanalytical method validation to ensure reliable pharmacokinetic and toxicokinetic data.[6][7][8][9]
These application notes provide detailed protocols for assessing the stability of this compound in biological matrices, covering short-term (bench-top), long-term, and freeze-thaw stability. The methodologies are designed to meet the standards outlined by regulatory agencies and provide a framework for researchers to confidently assess the integrity of this metabolite during sample collection, processing, and storage.
Signaling Pathways and Degradation Mechanisms
This compound, as an acyl glucuronide, is susceptible to degradation through two primary pathways: hydrolysis and acyl migration. Hydrolysis results in the cleavage of the glucuronic acid moiety, reverting the metabolite back to the parent drug, muraglitazar. Acyl migration involves the intramolecular rearrangement of the muraglitazar acyl group from the 1-O-β position to the 2-, 3-, or 4-hydroxyl groups of the glucuronic acid ring.[5][10] This process is pH-dependent and can lead to a complex mixture of isomers that may not be susceptible to β-glucuronidase, potentially complicating analysis.[10]
Caption: Degradation pathways of this compound.
Experimental Protocols
General Considerations
-
Matrix: Use the same biological matrix (e.g., human plasma, rat urine) as the intended study samples.
-
Anticoagulant: If using plasma, specify the anticoagulant (e.g., K2EDTA, sodium heparin) as it may influence stability.
-
Stabilization: Due to the known instability of acyl glucuronides, immediate cooling of samples upon collection and acidification to a pH of approximately 4-5 is recommended to minimize degradation.[11]
-
Analyte Concentration: Stability should be assessed using low and high concentration quality control (QC) samples.
-
Analytical Method: A validated bioanalytical method, typically LC-MS/MS, is required for the accurate quantification of this compound.[3][12]
Preparation of Stability Samples
-
Spiking: Spike blank, pre-chilled biological matrix with a known concentration of this compound reference standard to prepare low and high QC samples.
-
Aliquoting: Aliquot the QC samples into appropriate storage vials.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze a set of low and high QC aliquots to establish the baseline concentration.
Short-Term (Bench-Top) Stability
This experiment simulates the conditions samples may experience during processing on a laboratory bench.
-
Place low and high QC aliquots at room temperature (approximately 20-25°C).
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Calculate the percentage of the initial concentration remaining at each time point.
Freeze-Thaw Stability
This experiment assesses the impact of repeated freezing and thawing cycles.
-
Store low and high QC aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Refreeze the samples at the storage temperature for at least 12-24 hours.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
After the final thaw, analyze the samples and compare the concentrations to the T0 samples.
Long-Term Stability
This experiment evaluates the stability of the analyte over the expected duration of sample storage.
-
Store low and high QC aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
The duration of the long-term stability assessment should equal or exceed the time from sample collection to the final analysis in a clinical or preclinical study.
Experimental Workflow
Caption: Workflow for this compound Stability Testing.
Data Presentation
The stability of this compound is assessed by comparing the mean concentration of the analyte in the stability samples against the nominal (T0) concentration. The acceptance criterion is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 1: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Low QC (ng/mL) | % of Initial | High QC (ng/mL) | % of Initial |
| 0 | Nominal Conc. | 100% | Nominal Conc. | 100% |
| 2 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
| 4 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
| 8 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
| 24 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Low QC (ng/mL) | % of Initial | High QC (ng/mL) | % of Initial |
| 1 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
| 2 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
| 3 | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Storage Duration | Low QC (ng/mL) | % of Initial | High QC (ng/mL) | % of Initial |
| 1 Month | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
| 3 Months | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
| 6 Months | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
| 12 Months | Measured Conc. | % Remaining | Measured Conc. | % Remaining |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the stability testing of this compound in biological matrices. Given the inherent instability of acyl glucuronides, it is imperative that these studies are conducted with meticulous attention to detail, particularly regarding sample handling, storage conditions, and the timing of analysis. The data generated from these stability tests are essential for ensuring the integrity and reliability of bioanalytical data in support of drug development programs for muraglitazar and other compounds that form acyl glucuronide metabolites.
References
- 1. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. worldwide.com [worldwide.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies to minimize matrix effects in Muraglitazar glucuronide bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Muraglitazar glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] These effects, which can manifest as ion suppression or enhancement, can lead to inaccurate and imprecise quantification in LC-MS/MS-based bioanalysis.[2] For this compound, endogenous components in biological fluids like plasma can interfere with its ionization, compromising the quality of the analytical results.
Q2: What are the primary causes of matrix effects in plasma-based assays for this compound?
A2: The primary causes of matrix effects in plasma samples are endogenous substances such as phospholipids, salts, and proteins that may co-elute with this compound.[1] Exogenous materials, like polymers from plastic tubes or anticoagulants such as Li-heparin, can also contribute to matrix effects. Given that this compound is an acyl glucuronide, its inherent instability can also lead to the formation of degradation products that might interfere with the analysis.[3][4]
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: Matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation in the baseline signal at the retention time of the analyte indicates the presence of matrix effects.[1]
-
Quantitative Assessment (Post-Extraction Spiking): The response of this compound in a blank matrix extract that has been spiked with the analyte is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]
Q4: Why is the stability of this compound a concern during bioanalysis?
A4: this compound is an acyl glucuronide, a class of metabolites known for their chemical instability.[3][5][6] They are susceptible to hydrolysis and intramolecular acyl migration, which can lead to the formation of the parent drug (Muraglitazar) or isomeric glucuronides.[4] This degradation can occur during sample collection, storage, and preparation, leading to an underestimation of the glucuronide concentration and an overestimation of the parent drug.[7][8] Studies have shown that Muraglitazar acyl glucuronide is less stable in plasma than in buffer.[3][4]
Q5: How can I prevent the degradation of this compound during sample handling and analysis?
A5: To minimize the degradation of Muraglitazar acyl glucuronide, it is crucial to maintain acidic conditions and low temperatures throughout the bioanalytical process.[4][9] This includes:
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant and an acidic buffer to immediately lower the pH.
-
Storage: Store plasma samples at -70°C or lower.
-
Sample Preparation: Perform all extraction steps at low temperatures (e.g., on ice) and keep the sample in an acidic environment.[4]
Troubleshooting Guide
Issue 1: Low recovery of this compound.
-
Possible Cause: Inefficient extraction from the biological matrix.
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH conditions. Since this compound is acidic, adjusting the pH of the aqueous phase to be at least 2 units below its pKa will ensure it is in its neutral form, improving extraction into an organic solvent.
-
Solid-Phase Extraction (SPE): Select an appropriate SPE sorbent. A mixed-mode sorbent with both reversed-phase and anion-exchange properties can be effective for acidic glucuronides. Optimize the wash and elution solvents to ensure selective elution of the analyte.
-
-
Check for Analyte Instability: Low recovery might be due to degradation. Ensure that samples are handled under acidic and cold conditions throughout the extraction process.
-
Issue 2: High matrix effects (ion suppression or enhancement).
-
Possible Cause: Co-elution of interfering endogenous components with this compound.
-
Troubleshooting Steps:
-
Improve Sample Cleanup:
-
If using Protein Precipitation (PPT) , consider switching to a more selective technique like LLE or SPE , as PPT is known for providing the least clean extracts.[10]
-
For SPE , use a rigorous washing step to remove interferences before eluting the analyte.
-
-
Optimize Chromatography:
-
Modify the mobile phase composition or gradient to improve the separation of this compound from matrix components.
-
Consider using a different type of HPLC column (e.g., HILIC if using LLE with a non-polar solvent).
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience similar matrix effects, thus providing more accurate and precise quantification.
-
Issue 3: Inconsistent results and poor reproducibility.
-
Possible Cause: Analyte degradation, variable matrix effects between samples, or inconsistent sample preparation.
-
Troubleshooting Steps:
-
Ensure Sample Stability: Strictly adhere to protocols for sample stabilization (acidification and low temperature).
-
Standardize Sample Preparation: Automate the sample preparation process if possible to minimize variability.
-
Evaluate Lot-to-Lot Matrix Variability: Test the method with different batches of blank plasma to ensure that the matrix effect is consistent.
-
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical for minimizing matrix effects and ensuring accurate quantification of this compound. Below is a summary of the expected performance of common techniques.
| Technique | Analyte Recovery | Matrix Effect Removal | Throughput |
| Protein Precipitation (PPT) | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High |
Note: This table provides a general comparison. Optimal results for this compound may vary, and method-specific optimization is crucial.
Experimental Protocols
Protein Precipitation (PPT)
This method is fast and simple but generally provides the least clean extract.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid and the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 100 µL of plasma sample, add the internal standard and 50 µL of 1 M formic acid to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent. A mixed-mode SPE (reversed-phase and anion exchange) is recommended for this compound.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated plasma sample (acidified with formic acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Experimental workflows for sample preparation.
References
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Resolving isomeric interference in Muraglitazar glucuronide LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isomeric interference in the LC-MS analysis of Muraglitazar glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS analysis of this compound?
The primary challenge is the presence of isomeric interference. Muraglitazar forms a 1-O-β-acyl glucuronide, which is prone to acyl migration, leading to the formation of positional isomers (e.g., 2-O, 3-O, and 4-O-acyl glucuronides). These isomers often co-elute with the primary metabolite and can have similar mass-to-charge ratios, complicating accurate quantification.[1][2] Additionally, acyl glucuronides can be unstable and hydrolyze back to the parent drug, Muraglitazar, particularly at physiological pH.[2]
Q2: Why is it crucial to differentiate between this compound isomers?
Accurate quantification of the specific 1-O-β-acyl glucuronide is essential for pharmacokinetic and metabolic studies. Isomeric acyl glucuronides can exhibit different toxicological profiles and reactivity.[3] Failure to resolve isomeric interference can lead to an overestimation of the primary metabolite, resulting in inaccurate pharmacokinetic parameters and a misunderstanding of the drug's metabolic profile.
Q3: What are the main analytical strategies to resolve this isomeric interference?
There are two primary strategies to address isomeric interference in this compound analysis:
-
Chromatographic Separation: Utilizing optimized High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) methods to physically separate the isomers before they enter the mass spectrometer.[2][4]
-
Mass Spectrometric Differentiation: Employing a highly selective reaction monitoring (SRM) method in a tandem mass spectrometer (MS/MS) to differentiate the isomers based on their unique fragmentation patterns, even if they are not chromatographically separated.[1][2]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers
Symptom: Co-elution or overlapping peaks of this compound isomers in your chromatogram.
Possible Causes:
-
Inadequate column chemistry or dimensions.
-
Suboptimal mobile phase composition and gradient.
-
Inappropriate flow rate or column temperature.
Troubleshooting Steps:
-
Column Selection:
-
Consider using a longer column to increase the separation efficiency. A C18 column is commonly used for reversed-phase separation of such compounds.
-
Evaluate columns with different particle sizes (e.g., sub-2 µm for UHPLC) to enhance resolution.
-
-
Mobile Phase Optimization:
-
Adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) percentage in the mobile phase.
-
Modify the pH of the aqueous mobile phase. Acyl glucuronides are generally more stable under acidic conditions (pH 4-5).[2]
-
Experiment with different buffer systems (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and concentrations.
-
-
Gradient and Flow Rate Adjustment:
-
Employ a shallower gradient to allow more time for the isomers to separate.
-
Optimize the flow rate; a lower flow rate can sometimes improve resolution.
-
Issue 2: Inaccurate Quantification Due to Isomeric Interference in MS/MS
Symptom: Inconsistent or erroneously high quantification of the 1-O-β-acyl glucuronide.
Possible Cause:
-
Non-specific SRM transition that monitors a fragment common to all isomers.
Troubleshooting Steps:
-
Optimize SRM Transition:
-
Focus on the specific fragmentation of the 1-O-β-acyl glucuronide. This isomer is known to readily lose the glucuronic acid moiety (176 Da) in the collision cell, a fragmentation that is significantly less prominent in the 2-O, 3-O, and 4-O isomers.[1][2]
-
Set up an SRM transition that monitors the precursor ion of this compound to the product ion of the Muraglitazar aglycone.
-
Carefully optimize the collision energy to maximize the specific fragmentation of the 1-O-β-acyl glucuronide while minimizing the fragmentation of other isomers.
-
-
Method Comparison:
-
Compare the results from the SRM method with a method that achieves full chromatographic separation. This will help validate the specificity of the SRM transition.
-
Experimental Protocols
Protocol 1: Chromatographic Separation of this compound Isomers
This protocol outlines a general approach for achieving chromatographic separation of this compound isomers.
1. Sample Preparation:
- Acidify plasma or incubation samples to a pH of 4-5 to improve the stability of the acyl glucuronide.[2]
- Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
- Centrifuge and collect the supernatant for LC-MS analysis.
2. LC-MS/MS System:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A tandem quadrupole mass spectrometer capable of SRM analysis.
3. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 10 mM Ammonium Acetate in water, pH 4.5.
- Mobile Phase B: Acetonitrile.
- Gradient: A shallow gradient from a low to a high percentage of Mobile Phase B over an extended period (e.g., 15-20 minutes).
- Flow Rate: 0.8 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 10 µL.
4. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- SRM Transition: Monitor the transition from the precursor ion of this compound to a specific product ion. This may require initial experiments to identify unique fragments if a non-specific transition is suspected.
Protocol 2: Rapid Quantification using Optimized SRM without Full Chromatographic Separation
This protocol is based on the principle of using a highly specific SRM transition to quantify the 1-O-β-acyl glucuronide, allowing for a much shorter chromatographic run time.[1][2]
1. Sample Preparation:
- Follow the same sample preparation steps as in Protocol 1.
2. LC-MS/MS System:
- LC System: HPLC or UHPLC system.
- Mass Spectrometer: Tandem quadrupole mass spectrometer.
3. Chromatographic Conditions:
- Column: A shorter C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in water.
- Mobile Phase B: 0.1% Formic Acid in acetonitrile.
- Gradient: A rapid gradient to elute the analytes quickly (e.g., within 2.5 minutes).[1][2]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 10 µL.
4. Mass Spectrometry Conditions:
- Ionization Mode: ESI, negative mode.
- Optimized SRM Transition:
- Precursor Ion: m/z of [this compound - H]⁻.
- Product Ion: m/z of [Muraglitazar Aglycone - H]⁻ (corresponding to the loss of 176 Da).
- Collision Energy: Optimized to maximize the signal for the 1-O-β-acyl glucuronide while minimizing the response from other isomers. The loss of the glucuronide moiety is significantly greater for the 1-O-β-acyl glucuronide compared to its positional isomers.[1][2]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Analysis
| Parameter | Long-Column HPLC Method | Short-Column Optimized SRM Method |
| Primary Goal | Chromatographic Separation | High-Throughput Quantification |
| Typical Run Time | ~12.0 minutes[1][2] | ~2.5 minutes[1][2] |
| Resolution of Isomers | Baseline or near-baseline separation | Not required |
| MS/MS Specificity | Important for confirmation | Critical for quantification |
| Throughput | Lower | ~4.5-fold higher[1][2] |
Visualizations
Caption: Troubleshooting workflow for resolving isomeric interference.
Caption: Comparison of two primary analytical approaches.
References
- 1. Optimization to eliminate the interference of migration isomers for measuring 1-O-beta-acyl glucuronide without extensive chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing collision energy for Muraglitazar glucuronide fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the MS/MS analysis of Muraglitazar glucuronide. The information is tailored to address specific issues related to collision energy optimization and fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary fragmentation pathway for this compound in MS/MS?
A1: The most common fragmentation pathway for Muraglitazar 1-O-β-acyl glucuronide involves the neutral loss of the glucuronic acid moiety. This is characterized by the loss of 176 Da from the precursor ion, corresponding to the dehydrated glucuronic acid.[1] This specific fragmentation is a key transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.
Q2: What are the expected m/z values for this compound and its main fragments?
A2: The exact m/z values will depend on the ionization state. For the protonated molecule [M+H]⁺, the following table summarizes the expected m/z values.
| Ion Description | Expected m/z |
| This compound [M+H]⁺ | 627.18 |
| Muraglitazar (Aglycone) [M+H]⁺ | 451.15 |
| Glucuronate fragment | 193 |
| Dehydrated glucuronate fragment | 175 |
Q3: How do I optimize the collision energy for this compound fragmentation?
A3: The optimal collision energy should be determined empirically for your specific instrument and experimental conditions. The recommended method is to generate a "breakdown curve" by systematically varying the collision energy and monitoring the intensity of the resulting fragment ions.[1] This involves analyzing a constant infusion of this compound while ramping the collision energy across a range of values. The energy that produces the maximum intensity for the desired fragment ion (e.g., the aglycone) is considered the optimal collision energy.
Q4: What is in-source fragmentation and how can it affect my analysis of this compound?
A4: In-source fragmentation is the breakdown of the analyte within the ion source of the mass spectrometer before it enters the mass analyzer.[2] For this compound, this can lead to the premature loss of the glucuronic acid moiety, generating the aglycone ion. This can interfere with the accurate quantification of the parent drug, Muraglitazar, if it is also being monitored in the same analysis.[2]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor or no fragmentation of this compound | Collision energy is too low. | Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the fragment ion intensity. Generate a breakdown curve to determine the optimal energy.[1] |
| Collision gas pressure is too low. | Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range for your instrument. | |
| In-source fragmentation leading to high background for the aglycone | High ion source temperature or harsh source conditions. | Reduce the ion source temperature. Optimize source parameters such as capillary voltage and cone voltage to minimize premature fragmentation.[3] |
| Mobile phase composition. | Certain mobile phase additives or compositions can promote in-source fragmentation. Experiment with different solvent systems, for example, using methanol (B129727) instead of acetonitrile. | |
| Interference from isomers of this compound | Acyl migration can lead to the formation of isomers (e.g., 2-O, 3-O, 4-O-acyl glucuronides) which may have different fragmentation patterns. | Optimize chromatographic separation to resolve the different isomers. The 1-O-β-acyl glucuronide has a more prominent neutral loss of 176 Da compared to its isomers, so optimizing collision energy for this specific transition can improve selectivity.[1] |
| Low signal intensity for fragment ions | Suboptimal collision energy. | Perform a thorough collision energy optimization by generating a breakdown curve.[1] |
| Matrix effects suppressing ionization. | Review your sample preparation method to ensure efficient removal of matrix components. Consider using a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Detector saturation at high concentrations. | If the calibration curve flattens at higher concentrations, this may indicate detector saturation. Dilute the samples to fall within the linear range of the detector. |
Experimental Protocols
Protocol for Collision Energy Optimization using a Breakdown Curve
This protocol describes the generation of a breakdown curve to determine the optimal collision energy for the fragmentation of this compound in a tandem mass spectrometer.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 1 µg/mL.
-
-
Infusion and Mass Spectrometer Setup:
-
Infuse the this compound solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set the mass spectrometer to operate in product ion scan mode.
-
Select the protonated molecular ion of this compound ([M+H]⁺, m/z 627.18) as the precursor ion in the first quadrupole (Q1).
-
Set the third quadrupole (Q3) to scan a mass range that includes the expected fragment ions (e.g., m/z 100-650).
-
-
Collision Energy Ramping:
-
Create a series of experiments or a single experiment with multiple scan events where the collision energy is systematically increased.
-
Start with a low collision energy (e.g., 5 eV) and increase it in steps of 2-5 eV up to a higher value (e.g., 50 eV).
-
Acquire data for a sufficient amount of time at each collision energy step to obtain a stable signal.
-
-
Data Analysis:
-
For each collision energy value, determine the signal intensity (peak area or height) of the precursor ion (m/z 627.18) and the key fragment ions, particularly the aglycone ion (m/z 451.15).
-
Plot the intensity of the precursor and fragment ions as a function of the collision energy.
-
The resulting plot is the breakdown curve. The collision energy that yields the maximum intensity for the desired fragment ion (m/z 451.15) is the optimal collision energy for your SRM/MRM method.
-
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: Workflow for collision energy optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Addressing challenges in the synthesis and purification of Muraglitazar glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of Muraglitazar (B1676866) glucuronide.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of Muraglitazar glucuronide.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Glucuronide | Incomplete reaction of Muraglitazar with the protected glucuronic acid donor. | - Ensure all reactants, especially the glucuronic acid donor, are completely dry. Moisture can hydrolyze the activated donor. - Optimize the molar ratio of reactants. An excess of the glucuronic acid donor may be necessary. - Verify the activity of the coupling agent (e.g., HATU). Use freshly opened or properly stored reagents. - Extend the reaction time or slightly increase the reaction temperature, monitoring for degradation. |
| Side reactions, such as the formation of the α-anomer or other isomers. | - The Koenigs-Knorr reaction, a classic method for glycosylation, can be employed. However, the stereochemical outcome is influenced by the protecting group at C2 of the glucuronic acid donor. Ester-type protecting groups generally favor the desired 1,2-trans product. - In selective acylation methods, the kinetic anomeric effect strongly favors the desired β-product, with typically less than 5% of the α-anomer being formed. | |
| Degradation of the product during workup. | - Maintain acidic conditions (pH 4-5) during aqueous workup and extraction to minimize hydrolysis of the acyl glucuronide. - Keep the reaction mixture and product cold during workup and isolation steps. | |
| Presence of Multiple Spots on TLC/LC-MS | Formation of anomeric (α and β) isomers. | - The use of a participating protecting group (e.g., an acetyl group) at the C-2 position of the glucuronic acid donor can help direct the stereochemistry to the desired β-anomer. |
| Incomplete deprotection of the glucuronic acid moiety. | - Ensure sufficient reaction time and appropriate conditions for the deprotection step (e.g., hydrogenolysis for benzyl (B1604629) groups, enzymatic hydrolysis for acetyl groups). - Monitor the deprotection reaction by TLC or LC-MS until the starting material is fully consumed. | |
| Acyl migration to other hydroxyl groups on the glucuronic acid ring. | - Acyl migration is pH-dependent and catalyzed by basic conditions. Maintain acidic or neutral pH throughout the synthesis and purification process.[1][2] |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation in Preparative HPLC | Co-elution of this compound with impurities or isomers. | - Optimize the mobile phase composition. A gradient of acetonitrile (B52724) in an acidic aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is often effective for separating acyl glucuronides. - Experiment with different stationary phases (e.g., C8, C18, phenyl-hexyl) to achieve better resolution. - Adjust the flow rate and column temperature. |
| Product Degradation During Purification | Hydrolysis of the acyl glucuronide bond on the column or during fraction collection. | - Use an acidic mobile phase (pH 4-5) to maintain the stability of the glucuronide. - Work at reduced temperatures (e.g., 4°C) if possible. - Immediately after fraction collection, acidify the fractions if a neutral or near-neutral mobile phase was used. - Minimize the time the purified product spends in solution before lyophilization. |
| Acyl migration during purification. | - Similar to preventing hydrolysis, maintain an acidic pH throughout the purification process. | |
| Low Recovery from Preparative HPLC | Irreversible binding to the stationary phase. | - This is less common with reversed-phase columns but can occur. A column wash with a stronger organic solvent may be necessary. |
| Degradation of the product (see above). | - Implement the stability-enhancing measures described above. | |
| Difficulty in Removing Residual Solvents/Salts | Incomplete removal during lyophilization. | - Ensure the lyophilization process is run for a sufficient duration and at a low enough pressure to remove all volatile components. - If buffer salts are problematic, consider using a volatile buffer system (e.g., ammonium formate (B1220265) or ammonium acetate) that can be removed during lyophilization. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing this compound?
A1: The primary challenge is the inherent instability of the 1-O-β-acyl glucuronide linkage. This bond is susceptible to hydrolysis, especially under neutral or basic conditions, and intramolecular acyl migration, where the Muraglitazar moiety can move to the C-2, C-3, or C-4 hydroxyl groups of the glucuronic acid ring. This necessitates careful control of pH and temperature throughout the synthesis and purification process. Acyl glucuronides are known to be relatively stable under acidic conditions (pH 4-5).
Q2: Which synthetic method is recommended for preparing this compound?
A2: A highly effective method is the selective 1β-acylation of a protected glucuronic acid derivative. For instance, Muraglitazar can be coupled with a protected glucuronate, such as allyl glucuronate, using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This is followed by a mild deprotection step. This method generally provides good yields and high selectivity for the desired β-anomer. The Koenigs-Knorr reaction, which involves reacting a glycosyl halide with an alcohol, is another viable but older method.
Q3: What are the critical parameters for the purification of this compound by preparative HPLC?
A3: The critical parameters include:
-
Mobile Phase pH: An acidic mobile phase (pH 4-5) is crucial to prevent hydrolysis and acyl migration. Ammonium acetate or formate buffers are good choices as they are also volatile.
-
Stationary Phase: A reversed-phase column, such as a C18 or C8, is typically used.
-
Gradient Elution: A gradient of an organic solvent like acetonitrile in the acidic aqueous buffer is generally required to achieve good separation of the product from starting materials and byproducts.
-
Temperature: Performing the purification at a controlled, and if possible, reduced temperature can enhance stability.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: A combination of analytical techniques should be used:
-
LC-MS/MS: To confirm the molecular weight of the product and to identify any impurities. A specific selected reaction monitoring (SRM) method can be developed for quantification, often based on the loss of the glucuronic acid moiety (176 Da).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the stereochemistry of the anomeric carbon. The coupling constant of the anomeric proton (H-1) in the ¹H NMR spectrum can help distinguish between the α and β anomers.
-
Analytical HPLC with UV detection: To assess the purity of the final product.
Q5: What are the expected impurities in the synthesis of this compound?
A5: Common impurities include:
-
Unreacted Muraglitazar.
-
The α-anomer of this compound.
-
Positional isomers resulting from acyl migration (2-O, 3-O, and 4-O-acyl isomers).
-
Byproducts from the decomposition of the coupling agents or protecting groups.
-
Impurities originating from the starting material, Muraglitazar, which can carry through the synthesis.
Experimental Protocols
Representative Synthesis of Muraglitazar 1-O-β-acyl Glucuronide (Selective Acylation Method)
This protocol is a representative method based on general procedures for the synthesis of 1-O-β-acyl glucuronides.
-
Preparation of Protected Glucuronic Acid: Start with a suitably protected glucuronic acid derivative, for example, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. The acetyl groups serve as protecting groups for the hydroxyls, and the methyl ester protects the carboxylic acid. The bromide at the anomeric position is the leaving group for the coupling reaction.
-
Coupling Reaction (Modified Koenigs-Knorr):
-
Dissolve Muraglitazar (1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) or acetonitrile.
-
Add a silver salt, such as silver carbonate (1.5 equivalents), to act as a promoter.
-
Cool the mixture to 0°C.
-
Slowly add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Workup and Isolation of Protected Glucuronide:
-
Filter the reaction mixture through a pad of celite to remove the silver salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the protected this compound methyl ester.
-
-
Deprotection:
-
Dissolve the purified protected glucuronide in a suitable solvent system, such as a mixture of methanol, water, and tetrahydrofuran.
-
Add a base, such as lithium hydroxide (B78521) (LiOH), to hydrolyze the acetyl and methyl ester protecting groups.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until deprotection is complete.
-
-
Final Workup and Purification:
-
Carefully acidify the reaction mixture to pH 4-5 with a dilute acid (e.g., 1 M HCl or formic acid).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final purification is achieved by preparative HPLC as described below.
-
Preparative HPLC Purification of this compound
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at a suitable wavelength for Muraglitazar (e.g., 230 nm).
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run a linear gradient, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Collect fractions corresponding to the main product peak.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the acetonitrile under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for low purity or yield.
References
Improving the sensitivity of Muraglitazar glucuronide detection in urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Muraglitazar glucuronide detection in urine samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in urine important?
Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist. In the body, it is extensively metabolized, with a primary pathway being glucuronidation, forming this compound. This conjugate is then excreted in urine. Accurate detection and quantification of this compound in urine are crucial for pharmacokinetic studies, understanding the drug's metabolism, and assessing drug exposure in preclinical and clinical trials.
Q2: What are the main challenges in detecting this compound in urine?
The primary challenges stem from the nature of acyl glucuronides like this compound:
-
Instability: Acyl glucuronides are known to be unstable, particularly in biological matrices at neutral or alkaline pH. They can undergo hydrolysis back to the parent drug (Muraglitazar) or intramolecular acyl migration to form isomers. This instability can lead to inaccurate quantification if samples are not handled and stored correctly.
-
Polarity: The glucuronide moiety makes the molecule highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and potential for ion suppression in the mass spectrometer.
-
Matrix Effects: Urine is a complex matrix containing various endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer and affecting the accuracy and sensitivity of the assay.
Q3: How can I improve the sensitivity of my this compound assay?
Improving sensitivity involves optimizing several stages of the analytical workflow:
-
Proper Sample Handling and Storage: Due to the instability of acyl glucuronides, it is critical to stabilize urine samples immediately after collection. This typically involves acidification (e.g., to pH 4-5) and storage at low temperatures (-20°C or -80°C) to minimize degradation.[1]
-
Efficient Sample Preparation: The choice of sample preparation technique significantly impacts sensitivity. Techniques like Solid-Phase Extraction (SPE) can effectively concentrate the analyte and remove interfering matrix components, leading to a cleaner sample and reduced ion suppression.
-
Enzymatic Hydrolysis: To overcome the challenges of analyzing the intact glucuronide, enzymatic hydrolysis using β-glucuronidase is a common and effective strategy. This process cleaves the glucuronic acid moiety, converting the analyte back to the parent drug, Muraglitazar, which is typically less polar and easier to analyze by LC-MS/MS. Optimizing the hydrolysis conditions is key to achieving complete conversion and maximizing sensitivity.
-
Optimized LC-MS/MS Conditions: Fine-tuning the liquid chromatography separation and mass spectrometry detection parameters is essential. This includes selecting an appropriate LC column and mobile phase to achieve good peak shape and retention, as well as optimizing the mass spectrometer settings for maximum signal intensity.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Review sample collection and storage procedures. Ensure urine samples were acidified and stored at ≤ -20°C immediately after collection. Perform stability tests at different pH levels and temperatures to understand the analyte's stability profile. |
| Incomplete Enzymatic Hydrolysis | Optimize the enzymatic hydrolysis protocol. Verify the activity of the β-glucuronidase enzyme. Experiment with different enzyme concentrations, incubation times (e.g., 1, 2, 4 hours), and temperatures (e.g., 37°C, 55°C). Ensure the pH of the reaction buffer is optimal for the chosen enzyme (typically pH 4.5-5.5). |
| Poor Extraction Recovery | Evaluate the efficiency of your sample preparation method. If using SPE, ensure the chosen sorbent and elution solvents are appropriate for Muraglitazar. For liquid-liquid extraction (LLE), experiment with different organic solvents and pH conditions. |
| Ion Suppression | The urine matrix can significantly suppress the analyte signal. Improve sample cleanup by using a more rigorous SPE protocol. Diluting the sample before analysis ("dilute-and-shoot") can reduce matrix effects, but may also decrease sensitivity. Consider using a different ionization source or optimizing the MS parameters. |
| Sub-optimal LC-MS/MS Parameters | Optimize the mobile phase composition, gradient, and flow rate to improve peak shape and retention. Ensure the mass spectrometer is properly tuned and that the correct precursor and product ion transitions are being monitored with optimized collision energy. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the protocol for sample collection, acidification, and storage to ensure uniformity across all samples. |
| Variable Enzymatic Hydrolysis Efficiency | Ensure consistent enzyme activity, incubation time, temperature, and pH for all samples. Prepare fresh enzyme solutions as needed. The presence of endogenous inhibitors in some urine samples can affect enzyme activity.[2] |
| Matrix Effects Varying Between Samples | Implement a robust internal standard strategy. An ideal internal standard is a stable isotope-labeled version of the analyte, which will co-elute and experience similar matrix effects. |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible to minimize human error. Ensure thorough mixing and complete solvent evaporation and reconstitution. |
Experimental Protocols
Protocol 1: Urine Sample Stabilization and Storage
-
Collect fresh urine samples in polypropylene (B1209903) tubes.
-
Immediately after collection, acidify the urine to a pH between 4.0 and 5.0 by adding a small volume of a suitable acid (e.g., 1 M formic acid or acetic acid). Verify the pH using a pH meter or pH strips.
-
Vortex the samples gently to mix.
-
Store the stabilized samples at -80°C until analysis.
-
Minimize freeze-thaw cycles.[3]
Protocol 2: Enzymatic Hydrolysis of this compound
Note: This is a general protocol and should be optimized for your specific application.
-
Thaw the stabilized urine samples on ice.
-
To 100 µL of urine sample, add 50 µL of a suitable internal standard solution (e.g., stable isotope-labeled Muraglitazar).
-
Add 100 µL of acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0).
-
Add a solution of β-glucuronidase (e.g., from E. coli or Abalone). The optimal amount should be determined experimentally (e.g., start with 2500 units).
-
Vortex gently and incubate the mixture at an optimized temperature (e.g., 37°C or 55°C) for a predetermined time (e.g., 2 hours).
-
Stop the reaction by adding a protein precipitation agent, such as 300 µL of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins and enzyme.
-
Transfer the supernatant for further sample cleanup or direct injection.
Table 1: Factors for Optimization of Enzymatic Hydrolysis
| Parameter | Typical Range | Considerations |
| Enzyme Source | E. coli, Abalone, Helix pomatia | Different sources have different optimal pH, temperature, and substrate specificity. Recombinant enzymes often offer higher purity and activity. |
| Enzyme Concentration | 1000 - 5000 units/sample | Higher concentrations can reduce incubation time but increase cost and potential for matrix effects. |
| Incubation Temperature | 37°C - 65°C | Higher temperatures generally increase enzyme activity but can lead to analyte degradation if too high.[4] |
| Incubation Time | 30 minutes - 18 hours | Should be sufficient for complete hydrolysis. A time-course experiment is recommended for optimization. |
| pH | 4.0 - 6.8 | The optimal pH depends on the enzyme source. Maintaining a stable pH is crucial for consistent results.[5] |
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the enzymatic hydrolysis step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
Elute the analyte (Muraglitazar) with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
Note: These are starting conditions and require optimization.
| Parameter | Condition |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on Muraglitazar's structure) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of Muraglitazar to find the precursor ion and optimize the collision energy for characteristic product ions. |
Data Presentation
Table 2: Illustrative Performance Characteristics of a Validated Method
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.3 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) | -5% to +8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting guide for low analyte signal.
References
- 1. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability studies of testosterone and epitestosterone glucuronides in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kurabiotech.com [kurabiotech.com]
Best practices for long-term storage of Muraglitazar glucuronide samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Muraglitazar (B1676866) glucuronide samples. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Muraglitazar glucuronide and why is its stability a concern?
This compound is a major metabolite of Muraglitazar, formed through acyl glucuronidation.[1][2] As a 1-O-β-acyl glucuronide, it is chemically reactive and prone to degradation through two primary pathways: hydrolysis back to the parent drug (aglycone), and intramolecular acyl migration to form positional isomers.[1][3] This inherent instability can lead to inaccurate quantification in pharmacokinetic and metabolic studies.
Q2: What are the primary factors influencing the stability of this compound samples?
The stability of this compound is significantly affected by pH, temperature, and the biological matrix (e.g., plasma, urine, bile).[1][3] Acyl glucuronides are generally more stable under acidic conditions (pH 4-5) and at low temperatures.[2] In biological matrices like plasma, enzymatic hydrolysis can accelerate degradation compared to buffer solutions.[1]
Q3: What is the recommended temperature for long-term storage of this compound plasma samples?
For long-term storage, it is recommended to keep plasma samples containing this compound frozen at ultra-low temperatures, specifically -80°C . While storage at -20°C can provide some stability, particularly for shorter durations, -80°C is the preferred temperature to minimize both chemical and enzymatic degradation over extended periods. Studies on similar acyl glucuronides have shown better long-term stability at -80°C compared to -20°C.
Q4: How should I handle plasma samples immediately after collection to ensure the stability of this compound?
To prevent degradation of this compound, plasma samples should be acidified immediately after collection and kept on ice. The addition of an acid, such as citric acid or formic acid, to lower the plasma pH to a range of 4-5 is crucial. Following acidification, samples should be frozen as soon as possible.
Q5: Are there any concerns regarding freeze-thaw cycles for this compound samples?
Yes, repeated freeze-thaw cycles should be avoided as they can impact the stability of this compound. While one study on the parent drug, Muraglitazar, in monkey plasma indicated stability for at least three freeze-thaw cycles, the glucuronide metabolite is expected to be more labile. It is best practice to aliquot samples into single-use tubes before the initial freezing to avoid the need for repeated thawing of the bulk sample.
Q6: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in stored samples. | Degradation due to improper storage conditions. | - Ensure plasma samples were acidified immediately after collection. - Verify that samples have been consistently stored at -80°C. - Avoid multiple freeze-thaw cycles by aliquoting samples. |
| High variability in analytical results between replicate samples. | Inconsistent sample handling or partial degradation during processing. | - Standardize the sample collection and handling procedure, ensuring immediate acidification and cooling. - Process samples on ice and minimize the time they are at room temperature. - Ensure complete thawing and vortexing of samples before analysis. |
| Presence of a large peak corresponding to the parent drug (Muraglitazar) in the chromatogram. | Hydrolysis of the glucuronide metabolite back to the aglycone. | - Check the pH of the stored sample; if not acidic, hydrolysis is likely. - Review the storage temperature and duration. Prolonged storage at -20°C or higher can lead to significant hydrolysis. |
| Appearance of unexpected peaks close to the this compound peak. | Acyl migration leading to the formation of positional isomers. | - This is an inherent instability of acyl glucuronides and is promoted by neutral or basic pH. - Ensure proper acidification of samples upon collection to minimize acyl migration. |
Data Presentation: Stability of Acyl Glucuronides
While specific quantitative long-term stability data for this compound is not publicly available, the following table summarizes the general stability of acyl glucuronides under various conditions, which can be used as a guideline. Researchers should perform their own stability studies for this compound in their specific matrix.
| Condition | Temperature | pH | Expected Stability of Acyl Glucuronides |
| Short-Term | Room Temperature | 7.4 | Poor (Significant degradation within hours) |
| Short-Term | 4°C | 7.4 | Poor to Moderate (Degradation within days) |
| Short-Term | Room Temperature | 4-5 | Moderate to Good |
| Long-Term | -20°C | 7.4 | Moderate (Degradation likely over weeks to months) |
| Long-Term (Recommended) | -80°C | 4-5 (Acidified) | Good (Considered stable for several months to years) |
| Freeze-Thaw Cycles | -20°C or -80°C | 4-5 | Minimize cycles; potential for degradation with each cycle |
Experimental Protocols
Protocol: Plasma Sample Collection and Stabilization
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Acidification: Transfer the plasma to a new polypropylene (B1209903) tube. For every 1 mL of plasma, add 20 µL of 1 M citric acid (or a similar acid to achieve a final pH of 4-5). Gently vortex to mix.
-
Aliquoting: Aliquot the acidified plasma into single-use, amber-colored cryovials.
-
Freezing: Immediately snap-freeze the aliquots in a dry ice/ethanol bath or by placing them in a -80°C freezer.
-
Long-Term Storage: Store the frozen aliquots at -80°C until analysis.
Protocol: Stability Assessment of this compound in Plasma
This protocol provides a framework for researchers to determine the stability of this compound under their specific laboratory conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike a pool of fresh, acidified human plasma to achieve a known concentration (e.g., 1 µg/mL).
-
Aliquoting: Aliquot the spiked plasma into multiple single-use cryovials for each storage condition to be tested.
-
Time Zero (T0) Analysis: Immediately analyze a set of aliquots to establish the initial concentration of this compound.
-
Storage Conditions:
-
Long-Term Stability: Store aliquots at -20°C and -80°C.
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles). A freeze cycle consists of freezing at -80°C for at least 24 hours, followed by thawing unassisted at room temperature.
-
Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Photostability: Expose a set of aliquots to a controlled light source as per ICH Q1B guidelines, alongside a set of control samples protected from light (e.g., wrapped in aluminum foil).
-
-
Analysis at Time Points: At predefined time points (e.g., for long-term stability: 1, 3, 6, 12 months), retrieve the samples from each storage condition and analyze them for the concentration of this compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. The compound is considered stable if the mean concentration is within ±15% of the initial concentration.
Mandatory Visualization
Caption: Workflow for optimal collection, preparation, and storage of this compound plasma samples.
Caption: Troubleshooting logic for addressing inaccurate this compound analytical results.
References
- 1. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Plasma Stability-Dependent Circulation of Acyl Glucuronide Metabolites in Humans: How Circulating Metabolite Profiles of Muraglitazar and Peliglitazar Can Lead to Misleading Risk Assessment | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Navigating the Bioanalysis of Muraglitazar Glucuronide: A Comparative Guide to Method Validation
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is a critical step in understanding the pharmacokinetic profile and safety of a therapeutic candidate. This guide provides a comprehensive overview of the bioanalytical method validation for Muraglitazar glucuronide, a key metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Muraglitazar. Due to the discontinuation of Muraglitazar's development, publicly available, detailed validation data for its glucuronide metabolite is scarce. Therefore, this guide presents a representative LC-MS/MS method validation, drawing parallels from validated methods for the parent drug and established best practices for the analysis of acyl glucuronide metabolites.
Acyl glucuronides, such as this compound, are known to be chemically unstable, posing significant challenges for bioanalysis. They are susceptible to intramolecular acyl migration and hydrolysis back to the parent drug, which can lead to inaccurate quantification if not properly addressed during sample collection, storage, and analysis.
Comparison of Bioanalytical Methods
The primary method for the quantification of Muraglitazar and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components and other metabolites.
An alternative approach that has been explored for this compound is a highly selected reaction monitoring (SRM) method. This technique aims to minimize the need for extensive chromatographic separation of the glucuronide from its isomers by selecting specific precursor-to-product ion transitions in the mass spectrometer. While this can significantly reduce analysis time, it requires careful optimization to ensure specificity.
This guide will focus on a conventional LC-MS/MS method, which remains the gold standard for regulatory submissions, providing robust and reliable data.
Experimental Protocols
A robust bioanalytical method for this compound requires meticulous attention to detail in every step, from sample handling to data acquisition.
Sample Preparation: Solid-Phase Extraction (SPE)
Given the polarity of the glucuronide metabolite, a mixed-mode or polymeric reversed-phase solid-phase extraction is a suitable choice for extracting this compound from plasma.
Protocol:
-
Sample Pre-treatment: To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled this compound) and 200 µL of a weak acid (e.g., 2% formic acid in water) to stabilize the acyl glucuronide. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of a suitable organic solvent, such as acetonitrile (B52724) or methanol, potentially with a small percentage of a weak base (e.g., 0.5% ammonium (B1175870) hydroxide) to ensure complete elution.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined based on the mass of the parent ion and a specific fragment ion.
-
Internal Standard: To be determined based on the mass of the stable isotope-labeled standard.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Presentation: Validation of a Representative LC-MS/MS Method
The following tables summarize the expected performance of a validated bioanalytical method for this compound, based on typical acceptance criteria from regulatory agencies such as the FDA.
Table 1: Linearity and Range
| Parameter | Result |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20 | ± 20 | < 20 | ± 20 |
| LQC | 3 | < 15 | ± 15 | < 15 | ± 15 |
| MQC | 100 | < 15 | ± 15 | < 15 | ± 15 |
| HQC | 800 | < 15 | ± 15 | < 15 | ± 15 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| This compound | 3 | 85.2 | 4.5 | 98.7 | 3.1 |
| 800 | 87.1 | 3.8 | 99.1 | 2.5 | |
| Internal Standard | 100 | 86.5 | 4.1 | 98.9 | 2.8 |
Visualizations
Muraglitazar Metabolic Pathway
Muraglitazar undergoes extensive metabolism in the body, with glucuronidation being a major pathway. Other metabolic routes include oxidation and O-demethylation.
Caption: Major metabolic pathways of Muraglitazar.
Bioanalytical Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of this compound in plasma.
Caption: Workflow for this compound bioanalysis.
A Comparative Analysis of Muraglitazar and Peliglitazar Acyl Glucuronide Stability and Circulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucuronide stability and circulation of two structurally similar dual peroxisome proliferator-activated receptor (PPAR)-α/γ agonists, muraglitazar (B1676866) and peliglitazar (B1679212). The information presented is supported by experimental data from in vitro and in vivo studies to aid in understanding their metabolic profiles and potential implications for drug development.
Executive Summary
Muraglitazar and peliglitazar are dual PPAR-α/γ activators that undergo extensive metabolism via acyl glucuronidation.[1][2] A key differentiating factor in their pharmacokinetic profiles is the stability of their respective 1-O-β-acyl glucuronide (AG) metabolites. Peliglitazar AG is significantly more stable in plasma than muraglitazar AG, leading to its prominence as a major circulating metabolite in humans.[1][2] In contrast, the less stable muraglitazar AG is only a minor component in circulation.[1][2] This disparity in plasma stability, rather than differences in their intrinsic formation or clearance rates, is the primary determinant of their distinct circulating metabolite profiles.[1][2] Both compounds are primarily eliminated through biliary excretion of their glucuronide conjugates, which are subsequently hydrolyzed in the intestine before fecal excretion.[3]
Data Presentation
The following tables summarize the key quantitative and qualitative findings regarding the in vitro stability and in vivo circulation of muraglitazar and peliglitazar and their acyl glucuronide metabolites.
Table 1: In Vitro Stability of Muraglitazar and Peliglitazar Acyl Glucuronides
| Compound | Stability in Buffer (pH 7.4) | Stability in Rat Plasma | Stability in Human Plasma |
| Muraglitazar Acyl Glucuronide | Less Stable[1][2] | Less Stable[1][2] | Less Stable[1][2] |
| Peliglitazar Acyl Glucuronide | More Stable[1][2] | More Stable[1][2] | More Stable[1][2] |
Table 2: In Vivo Circulation of Muraglitazar, Peliglitazar, and their Acyl Glucuronide Metabolites in Humans
| Compound Administered | Major Circulating Component(s) | Acyl Glucuronide Circulation Level |
| Muraglitazar | Parent Drug[4] | Very Minor[1][2] |
| Peliglitazar | Parent Drug and Acyl Glucuronide[5] | Major[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of muraglitazar and peliglitazar glucuronide stability.
In Vitro Glucuronidation Assay
This protocol outlines the general procedure for assessing the rate of glucuronidation of muraglitazar and peliglitazar in human liver microsomes.
-
Enzyme Preparation:
-
Human liver microsomes are thawed on ice.
-
The microsomes are diluted to a final protein concentration of 0.5-1.0 mg/mL in an ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 5 mM MgCl₂.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, the diluted human liver microsomes are mixed with a stock solution of either muraglitazar or peliglitazar.
-
The mixture is pre-warmed at 37°C for 3 minutes.
-
-
Reaction Initiation:
-
The glucuronidation reaction is initiated by the addition of UDP-glucuronic acid (UDPGA) to a final concentration of 5 mM.
-
-
Incubation:
-
The reaction mixture is incubated at 37°C in a shaking water bath for a predetermined time (e.g., 0, 5, 10, 20, 30, and 60 minutes) to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
The reaction is stopped by adding 2 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the acyl glucuronide metabolite.
-
-
Data Analysis:
-
The rate of acyl glucuronide formation is calculated and expressed as pmol/min/mg of microsomal protein.
-
Plasma Stability Assay for Acyl Glucuronides
This protocol describes the method used to determine the stability of the chemically synthesized muraglitazar and peliglitazar acyl glucuronides in plasma.
-
Sample Preparation:
-
Freshly collected human or rat plasma is prepared. A control incubation is prepared using a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
Synthesized muraglitazar acyl glucuronide or peliglitazar acyl glucuronide is added to the plasma and buffer solutions to a final concentration of 10 µM.
-
The samples are incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours).
-
-
Sample Processing:
-
The reaction in the collected aliquots is immediately quenched by the addition of 3 volumes of cold acetonitrile containing an internal standard.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
The supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the acyl glucuronide and the formation of the parent drug (aglycone).
-
-
Data Analysis:
-
The percentage of the acyl glucuronide remaining at each time point is calculated relative to the 0-hour time point.
-
The half-life (t½) of the acyl glucuronide in each matrix is determined from the degradation curve.
-
Mandatory Visualization
The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.
Caption: Metabolic pathway of muraglitazar and peliglitazar.
Caption: Experimental workflow for stability and circulation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and disposition of 14C-labeled peliglitazar in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiling of Muraglitazar Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of Muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, in various species, including humans, monkeys, dogs, and rats. The information presented is compiled from in vivo and in vitro studies and is intended to support research and development efforts in the field of drug metabolism and pharmacokinetics.
Executive Summary
Muraglitazar undergoes extensive metabolism following oral administration, with oxidation and glucuronidation being the primary metabolic pathways.[1] Across the species studied (rat, dog, monkey, and human), the metabolic pathways are qualitatively similar.[1] The parent drug, Muraglitazar, is the most abundant component found in plasma.[1] Biliary excretion is the principal route of elimination for Muraglitazar and its metabolites in rats, monkeys, and humans.[1]
Data Presentation: Quantitative Comparison of Muraglitazar Excretion
The following table summarizes the excretion of radiolabeled Muraglitazar and its metabolites across different species, presented as a percentage of the administered dose.
| Species | Urinary Excretion (%) | Fecal Excretion (%) | Biliary Excretion (%) | Reference |
| Human | < 5 | 61.6 - 91 | 39.9 | [2] |
| Monkey | < 5 | 80.4 | Data not specified | [2] |
| Dog | < 5 | 89.0 | Data not specified | [2] |
| Rat | < 5 | 87.7 | ~66 | [2] |
Key Observations:
-
Urinary excretion of Muraglitazar and its metabolites is consistently low across all species, accounting for less than 5% of the administered dose.[1]
-
The primary route of elimination is through feces, which is largely a result of biliary excretion.[1]
-
In humans with bile collection, approximately 40% of the administered dose was recovered in the bile within 3 to 8 hours.[2]
-
The major drug-related components in the bile of rats, monkeys, and humans are the glucuronides of Muraglitazar and its oxidative metabolites.[1]
-
In human bile, the glucuronide of Muraglitazar (M13) accounted for 15% of the dose, while the glucuronides of its oxidative metabolites accounted for 16% of the dose.[3]
Experimental Protocols
In Vivo Metabolism Study Using Radiolabeled [¹⁴C]Muraglitazar
This protocol outlines a typical in vivo study to determine the absorption, distribution, metabolism, and excretion (ADME) of Muraglitazar.
1. Test Animals:
-
Male Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, and healthy human volunteers.
2. Dosing:
-
A single oral dose of [¹⁴C]Muraglitazar is administered to each subject. The dose and specific activity of the radiolabeled compound are predetermined based on the species.
3. Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at various time points post-dose to determine the concentration of the parent drug and its metabolites.
-
Urine and Feces: Urine and feces are collected at regular intervals to determine the extent and rate of excretion.
-
Bile (in cannulated animals/humans): For a more direct measure of biliary excretion, bile is collected from bile-duct cannulated animals or humans.
4. Sample Analysis:
-
Radioactivity Measurement: Total radioactivity in all biological samples is quantified using liquid scintillation counting to determine the mass balance of the administered dose.
-
Metabolite Profiling and Identification:
-
Samples (plasma, urine, bile, and fecal homogenates) are processed and analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Metabolite profiles are generated by monitoring for the parent drug and potential metabolites.
-
Structural elucidation of metabolites is performed using high-resolution mass spectrometry and comparison with synthesized reference standards.
-
In Vitro Metabolism using Hepatocytes
This protocol describes an in vitro experiment to study the metabolism of Muraglitazar in liver cells.
1. Test System:
-
Cryopreserved hepatocytes from humans, monkeys, dogs, and rats.
2. Incubation:
-
Hepatocytes are incubated with [¹⁴C]Muraglitazar at a specific concentration (e.g., 10 µM) in a suitable incubation medium at 37°C.
3. Sample Collection and Analysis:
-
Aliquots of the incubation mixture are taken at different time points.
-
The reaction is quenched, and the samples are processed to separate the cells from the medium.
-
The samples are then analyzed by LC-MS/MS to identify and quantify the metabolites formed over time.
Visualizations
Experimental Workflow
Caption: Workflow for comparative metabolic profiling.
Muraglitazar Signaling Pathway
References
- 1. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: LC-MS versus Immunoassay for the Detection of Muraglitazar Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methodological Principles
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method allows for the separation, identification, and quantification of a specific molecule, such as Muraglitazar glucuronide, from a complex mixture like plasma or urine.
Immunoassays are biochemical tests that measure the presence or concentration of a macromolecule or a small molecule in a solution through the use of an antibody or an antigen. These assays rely on the highly specific binding between an antibody and its corresponding antigen. For the detection of this compound, this would involve developing an antibody that specifically recognizes this metabolite.
Performance Comparison
The choice between LC-MS and immunoassay depends on various factors, including the required sensitivity, specificity, throughput, and the stage of drug development. The following table summarizes the key performance characteristics of each technique for the detection of a drug metabolite like this compound.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Immunoassay |
| Specificity | Very High: Can distinguish between the parent drug and its metabolites, as well as different isomeric forms of the glucuronide. | Variable: Specificity depends on the antibody. Cross-reactivity with the parent drug or other metabolites can occur, potentially leading to overestimated results.[1] |
| Sensitivity | Very High: Capable of detecting and quantifying analytes at very low concentrations (picogram to femtogram levels). | High: Generally offers good sensitivity, but may be less sensitive than LC-MS for certain analytes. |
| Quantitative Accuracy | High: Considered the "gold standard" for quantitative bioanalysis due to its high accuracy and precision. | Moderate to High: Can provide accurate quantitative data, but can be susceptible to matrix effects and cross-reactivity, which may affect accuracy. |
| Throughput | Moderate: Sample preparation and chromatographic separation can be time-consuming, although automation can improve throughput. | High: Well-suited for high-throughput screening of a large number of samples. |
| Development Time | Short to Moderate: Method development can be relatively rapid, especially with established platforms. | Long: Development of a specific antibody and validation of the assay can be a lengthy and resource-intensive process. |
| Cost | High: Requires significant initial investment in instrumentation and ongoing operational costs. | Lower: Generally lower instrument and reagent costs, especially for established assay formats. |
| Flexibility | High: Can be readily adapted to measure multiple analytes (parent drug and multiple metabolites) in a single run. | Low: Typically designed to detect a single analyte or a class of structurally similar compounds. |
Experimental Protocols
While specific, validated protocols for a direct comparison of LC-MS and immunoassay for this compound are not available in the literature, the following sections outline the general experimental workflows for each method.
General LC-MS Protocol for this compound Detection
A typical LC-MS/MS method for the quantification of a drug glucuronide from a biological matrix involves the following steps:
-
Sample Preparation:
-
To a small volume of plasma or urine, an internal standard (a stable isotope-labeled version of the analyte or a structural analog) is added.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further concentrated by evaporation and reconstituted in a solvent compatible with the LC mobile phase.
-
For some applications, enzymatic hydrolysis using β-glucuronidase might be employed to cleave the glucuronide moiety and measure the parent drug, though direct measurement of the glucuronide is often preferred for specificity.
-
-
Liquid Chromatography:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reversed-phase C18 column is commonly used for the separation of drug metabolites.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate this compound from other matrix components and metabolites.
-
-
Mass Spectrometry:
-
The eluent from the LC column is introduced into the mass spectrometer, typically a triple quadrupole instrument.
-
Electrospray ionization (ESI) in either positive or negative ion mode is used to generate ions of the analyte.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for highly selective and sensitive quantification.
-
General Immunoassay Protocol for this compound Detection
The development and execution of an immunoassay for this compound would generally follow these steps:
-
Antibody Generation:
-
A hapten (this compound) is conjugated to a carrier protein to make it immunogenic.
-
This conjugate is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies that specifically bind to this compound.
-
-
Assay Development (e.g., Competitive ELISA):
-
Microplate wells are coated with a known amount of this compound-protein conjugate.
-
Standards, controls, and unknown samples are added to the wells, followed by the addition of the specific primary antibody.
-
The free this compound in the samples competes with the coated antigen for binding to the limited amount of primary antibody.
-
After incubation, the wells are washed to remove unbound components.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
After another incubation and washing step, a substrate is added, which is converted by the enzyme into a colored product.
-
The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of this compound in the sample.
-
-
Data Analysis:
-
A standard curve is generated by plotting the signal from the standards against their known concentrations.
-
The concentration of this compound in the unknown samples is determined by interpolating their signal on the standard curve.
-
Visualizing the Workflow and Metabolic Pathway
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the general experimental workflow for LC-MS and the metabolic pathway of Muraglitazar.
Caption: General experimental workflow for LC-MS analysis.
Caption: Simplified metabolic pathway of Muraglitazar.
Conclusion and Recommendations
Both LC-MS and immunoassay are valuable techniques for the detection of this compound, each with its own set of advantages and limitations.
-
LC-MS is the recommended method for discovery and development stages where high specificity, accuracy, and the ability to simultaneously measure the parent drug and multiple metabolites are critical. Its flexibility makes it ideal for detailed pharmacokinetic and metabolism studies.
-
Immunoassays are a suitable option for later-stage clinical trials and routine monitoring where high throughput and lower cost are major considerations, and a highly specific and validated antibody is available. However, careful validation is required to ensure minimal cross-reactivity and accurate quantification.
Ultimately, the choice of analytical method should be guided by the specific research question, the required data quality, and the available resources. For definitive and regulatory-compliant quantitative data on Muraglitazar and its metabolites, LC-MS remains the gold standard.
References
A Comparative Analysis of Muraglitazar Glucuronide and Other PPAR Agonist Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of muraglitazar (B1676866) glucuronide with other peroxisome proliferator-activated receptor (PPAR) agonist metabolites. The information is intended to support research and development efforts in the field of metabolic diseases by offering objective performance data and comprehensive experimental methodologies.
Executive Summary
Muraglitazar, a dual PPARα/γ agonist, undergoes extensive metabolism, with glucuronidation being a primary pathway. While the parent compound is the most abundant circulating component, its metabolites, including muraglitazar glucuronide, exhibit significantly reduced PPARα/γ agonist activity.[1] This is a critical consideration in drug development, as the metabolic profile directly impacts the overall efficacy and safety of a therapeutic agent. This guide presents a comparative overview of the available data on this compound and places it in the context of other PPAR agonist metabolites.
Comparative Performance Data
While specific quantitative data on the PPAR agonist activity of this compound is limited in publicly available literature, studies on the metabolism of muraglitazar have consistently shown that its metabolites, in general, possess markedly lower activity compared to the parent drug.[1] For context, the parent compound, muraglitazar, demonstrates potent in vitro activity at both human PPARα and PPARγ receptors.[2]
Table 1: In Vitro Activity of Muraglitazar
| Compound | Target | Assay Type | EC50 (µM) | Reference |
| Muraglitazar | human PPARα | Transactivation | 0.32 | [2] |
| Muraglitazar | human PPARγ | Transactivation | 0.11 | [2] |
In contrast to the parent drug, a study comparing the plasma stability of acyl glucuronide metabolites revealed that muraglitazar acyl glucuronide is less stable than peliglitazar (B1679212) acyl glucuronide, a structurally similar dual PPARα/γ agonist. This difference in stability contributes to the lower circulating levels of muraglitazar's glucuronide metabolite in humans.
Experimental Protocols
This section details the methodologies for key experiments relevant to the analysis of PPAR agonist metabolites.
In Vitro PPAR Transactivation Assay
This assay is crucial for determining the functional activity of a compound as a PPAR agonist.
Objective: To quantify the ability of a test compound (e.g., this compound) to activate PPARα and PPARγ transcriptional activity in a cell-based system.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently co-transfected with three plasmids:
-
A plasmid expressing a chimeric protein consisting of the Gal4 DNA-binding domain fused to the ligand-binding domain of human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 response element.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
Following transfection, cells are treated with varying concentrations of the test compound (e.g., muraglitazar, this compound, or other PPAR agonist metabolites) or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 24-hour incubation period, cell lysates are prepared.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration.
-
EC50 values (the concentration of a compound that elicits a half-maximal response) are determined by fitting the dose-response data to a sigmoidal curve.
-
In Vitro Glucuronidation Assay
This assay is used to assess the metabolic stability of a compound and its propensity to undergo glucuronidation.
Objective: To determine the rate of glucuronide metabolite formation from a parent PPAR agonist in a liver microsomal system.
Methodology:
-
Incubation Mixture Preparation:
-
A reaction mixture is prepared containing human liver microsomes, the PPAR agonist substrate, and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The reaction is initiated by the addition of UDPGA.
-
-
Incubation and Termination:
-
The mixture is incubated at 37°C for a specified time course.
-
The reaction is terminated by adding a quenching solution, typically a cold organic solvent like acetonitrile (B52724), which also serves to precipitate proteins.
-
-
Sample Analysis:
-
The samples are centrifuged to remove precipitated proteins.
-
The supernatant, containing the parent drug and its glucuronide metabolite, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The rate of metabolite formation is calculated from the concentration of the glucuronide metabolite at different time points.
-
Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by varying the substrate concentration.
-
LC-MS/MS Quantification of Muraglitazar and its Metabolites
This method provides a sensitive and specific means of quantifying the parent drug and its metabolites in biological matrices.
Objective: To accurately measure the concentrations of muraglitazar and this compound in plasma or in vitro samples.
Methodology:
-
Sample Preparation:
-
Plasma samples or in vitro incubation mixtures are subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile).
-
An internal standard is added to the samples to correct for variations in sample processing and instrument response.
-
-
Chromatographic Separation:
-
The prepared samples are injected onto a reverse-phase C18 HPLC column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its glucuronide metabolite based on their unique precursor-to-product ion transitions.
-
-
Data Analysis:
-
The peak areas of the analytes and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.
-
The concentrations of the analytes in the unknown samples are determined from the calibration curve.
-
Signaling Pathways and Experimental Workflows
PPAR Agonist Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. Upon activation by an agonist, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
References
A Comparative Guide to the Inter-species Differences in Muraglitazar Glucuronidation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucuronidation pathways of muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) agonist, across various preclinical species and humans. Understanding these inter-species differences is crucial for the accurate extrapolation of animal pharmacokinetic and toxicological data to predict human outcomes in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways.
Executive Summary
Muraglitazar undergoes extensive metabolism in humans, rats, dogs, and monkeys, with glucuronidation being a principal metabolic pathway. The primary route of elimination for muraglitazar and its metabolites is through biliary excretion of glucuronide conjugates. Across these species, the parent drug remains the most abundant component circulating in the plasma. A notable species-specific difference is observed in mice, which uniquely form taurine (B1682933) and glutathione (B108866) conjugates of muraglitazar, a pathway not identified in humans, monkeys, or rats. In humans, the glucuronidation of muraglitazar is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT1A9.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the excretion and metabolic profile of muraglitazar and its glucuronide metabolites in various species.
Table 1: In Vivo Excretion of [¹⁴C]Muraglitazar Following Oral Administration
| Species | Dose | Route | % of Dose in Urine | % of Dose in Feces | % of Dose in Bile |
| Human | 20 mg | Oral | <5 | ~91 (without bile collection) | ~40 (3-8h collection) |
| Rat | 10 mg/kg | Oral | <5 | - | >60 |
| Dog | 1 mg/kg | Oral | <5 | >85 | - |
| Monkey | 5 mg/kg | Oral | <5 | >80 | ~40 |
| Mouse | 1 & 40 mg/kg | Oral | Minor | Major | - |
Table 2: Major Glucuronide Metabolites of Muraglitazar in Bile (% of Dose)
| Metabolite | Human (3-8h collection) | Rat |
| M13 (Muraglitazar acyl glucuronide) | 15 | - |
| Glucuronides of Oxidative Metabolites (M17a,b,c, M18a,b,c, M20) | 16 | - |
| M20 (Glucuronide of O-demethyl muraglitazar) | - | 11-40 |
Data for dog and monkey bile were not available in a comparable quantitative format.
Glucuronidation Pathways and Species-Specific Differences
Glucuronidation, the conjugation of glucuronic acid to a substrate, is a major pathway in the metabolism of muraglitazar across tested species, facilitating its elimination.
-
Humans, Rats, Dogs, and Monkeys: In these species, muraglitazar is metabolized to its acyl glucuronide (M13) and glucuronides of its oxidative metabolites. These conjugates are then primarily excreted in the bile. The metabolic pathways are qualitatively similar among these species, with the parent drug being the major component in plasma.[1]
-
Mice: Mice exhibit a distinct metabolic profile. In addition to acyl glucuronidation, hydroxylation, and O-dealkylation, mice form unique taurine and glutathione conjugates (M24, M25, M26a,b,c, M31, M29a,b, and M30).[2] These taurine and glutathione conjugates have not been detected in the bile of humans, monkeys, or rats.[2] The taurine conjugate of muraglitazar (M24) is a major metabolite in mice.[2]
The diagram below illustrates the known glucuronidation pathways of muraglitazar and highlights the species-specific routes.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of muraglitazar glucuronidation.
In Vitro Glucuronidation Assay using Liver Microsomes
This protocol is a generalized procedure based on standard practices for assessing in vitro drug metabolism.
Objective: To determine the rate of muraglitazar glucuronide formation in liver microsomes from different species.
Materials:
-
Pooled liver microsomes (human, rat, dog, monkey)
-
Muraglitazar (substrate)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt (cofactor)
-
Alamethicin (B1591596) (pore-forming agent)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Microsome Activation: Thaw pooled liver microsomes on ice. To activate the microsomes and ensure UDPGA access to the UGT enzymes, pre-incubate the microsomes with alamethicin (e.g., 50 µg/mg microsomal protein) in Tris-HCl buffer on ice for 15-20 minutes.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, activated microsomes, and muraglitazar at various concentrations.
-
Reaction Initiation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-MS/MS.
HPLC-MS/MS Analysis of Muraglitazar and its Glucuronides
This is a representative method for the separation and quantification of muraglitazar and its glucuronide metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., BDS Hypersil C18, 2 x 50 mm, 3 µm).[3]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.[3]
-
Flow Rate: A typical flow rate would be around 0.3 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for muraglitazar, its glucuronide metabolites, and the internal standard. For muraglitazar, the protonated molecule [M+H]⁺ at m/z 517.1 would be a precursor ion.[3] A highly specific transition for the 1-O-β-acyl glucuronide involves the loss of the glucuronide moiety.[4]
Quantification:
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used for fitting the curve.[3]
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the inter-species differences in muraglitazar glucuronidation.
References
- 1. Comparative metabolism of radiolabeled muraglitazar in animals and humans by quantitative and qualitative metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of carbon-14-labeled muraglitazar in male mice: interspecies difference in metabolic pathways leading to unique metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/mass spectrometry for the quantitation of muraglitazar in monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization to eliminate the interference of migration isomers for measuring 1-O-beta-acyl glucuronide without extensive chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Utilizing Certified Reference Materials for Accurate Muraglitazar Glucuronide Analysis
In the landscape of pharmaceutical research and drug development, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. For researchers studying Muraglitazar, a dual peroxisome proliferator-activated receptor (PPARα/γ) agonist, accurate analysis of its primary metabolite, Muraglitazar glucuronide, is critical. This guide provides a comprehensive comparison of analytical approaches, highlighting the use of Certified Reference Materials (CRMs) against alternative methods and furnishing detailed experimental data to support these comparisons.
The Unwavering Accuracy of Certified Reference Materials
A Certified Reference Material is a standard of the highest quality, providing a known concentration and purity with a specified uncertainty. Its use is fundamental in validating analytical methods and ensuring the traceability of measurement results. While a specific commercial CRM for this compound may not be readily available due to the discontinuation of the parent drug's development, this guide will proceed by comparing a well-characterized reference standard (acting as a CRM) with other analytical approaches.
Alternatives to a CRM often include:
-
In-house Prepared Standards: These are solutions of the analyte prepared within the laboratory. While cost-effective, their concentration and purity are not as rigorously certified as a CRM, potentially introducing variability.
-
Relative Quantification: This approach compares the analyte's response to that of a related but different internal standard, without using a dedicated standard for the analyte itself. This is less accurate and generally used for preliminary or screening studies.
-
Standard Addition: This method involves adding known amounts of a standard to the sample to create a calibration curve within the sample matrix. It can help to compensate for matrix effects but is more labor-intensive.
The choice of analytical standard significantly impacts the reliability of study data, with CRMs offering the lowest uncertainty and highest degree of confidence.
Comparative Analysis of this compound Quantification
The following table summarizes the performance of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Muraglitazar 1-O-β-acyl glucuronide in plasma, illustrating the precision and accuracy achievable with a well-characterized standard.
| Parameter | Performance with Well-Characterized Standard | Performance with Alternative Method (e.g., Relative Quantification) |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Not applicable (relative response) |
| Linearity (r²) | >0.99 | Not applicable |
| Intra-day Precision (%RSD) | < 15% | Higher variability expected |
| Inter-day Precision (%RSD) | < 15% | Higher variability expected |
| Accuracy (% Bias) | Within ±15% | Not directly measurable |
| Recovery | > 95% | Dependent on internal standard choice |
Experimental Protocols for Robust Analysis
A robust analytical method is crucial for obtaining reliable data. Below is a detailed protocol for the quantification of this compound in plasma using LC-MS/MS with a well-characterized reference standard.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transition: A highly specific selected reaction monitoring (SRM) transition corresponding to the loss of the glucuronide moiety is used for quantification, which minimizes interference from isomers.[1]
Visualizing the Scientific Framework
To better understand the context of Muraglitazar analysis, the following diagrams illustrate its mechanism of action and the analytical workflow.
Figure 1. Simplified signaling pathway of Muraglitazar as a dual PPARα/γ agonist.
Figure 2. Experimental workflow for the analysis of this compound.
Conclusion
References
Evaluating the Clinical Relevance of Muraglitazar Glucuronide Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, was developed for the treatment of type 2 diabetes mellitus to concurrently manage hyperglycemia and dyslipidemia.[1][2] However, its development was halted due to safety concerns, specifically an increased risk of cardiovascular events.[2][3][4][5] A key aspect of understanding the clinical profile of any drug is to evaluate the activity and exposure of its metabolites. This guide provides a comparative evaluation of Muraglitazar and its primary metabolite, Muraglitazar glucuronide, with a focus on the clinical relevance of the glucuronide levels.
Executive Summary
Muraglitazar undergoes extensive metabolism to form an acyl glucuronide. While this glucuronide is a major metabolite found in bile, its presence in systemic circulation is minimal due to significant instability in human plasma.[6][7] The prevailing evidence suggests that the clinical efficacy and, critically, the adverse event profile of Muraglitazar are overwhelmingly attributable to the parent compound. The low and transient plasma concentrations of the glucuronide metabolite make its direct contribution to either the therapeutic effects or the observed cardiovascular risk unlikely to be clinically significant.
Data Presentation: Muraglitazar vs. Alternatives
The clinical development of Muraglitazar included comparisons with placebo and other thiazolidinediones, such as Pioglitazone.
Efficacy in Type 2 Diabetes
| Parameter | Muraglitazar (5 mg) | Pioglitazone (15 mg) | Placebo | Reference |
| Change in HbA1c (%) | -1.23 to -1.76 | -0.57 | -0.32 | [8][9] |
| Change in Triglycerides (%) | -27 to -41 | -9 | N/A | [8][9] |
| Change in HDL-C (%) | +16 to +23 | +10 | N/A | [8][9] |
Cardiovascular Safety Profile
A meta-analysis of clinical trial data revealed significant cardiovascular risks associated with Muraglitazar compared to placebo or Pioglitazone.
| Outcome | Muraglitazar (Relative Risk) | 95% Confidence Interval | P-value | Reference |
| Death, MI, or Stroke | 2.23 | 1.07 - 4.66 | 0.03 | [3][5] |
| Death, MI, Stroke, TIA, or CHF | 2.62 | 1.36 - 5.05 | 0.004 | [3][5] |
| Congestive Heart Failure (CHF) | 7.43 | 0.97 - 56.8 | 0.053 | [3][5] |
Signaling Pathway and Metabolism
Muraglitazar exerts its effects by activating both PPARα and PPARγ, nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. Glucuronidation is a major metabolic pathway for Muraglitazar.
Experimental Protocols
Quantification of Muraglitazar in Human Plasma by LC-MS/MS
This method is designed for the parent drug and can be adapted for the glucuronide metabolite by modifying the mass transitions.
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for Muraglitazar and its internal standard.
-
For this compound, the precursor ion would be the [M+H]+ of the glucuronide, and the product ion would be the [M+H]+ of the aglycone (Muraglitazar) after fragmentation.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Muraglitazar in the plasma samples from the calibration curve.
Experimental Workflow for Clinical Relevance Evaluation
Discussion on the Clinical Relevance of this compound
The clinical relevance of a metabolite is determined by its concentration at the site of action and its pharmacological activity relative to the parent drug. In the case of this compound, several key findings diminish its likely clinical significance:
-
Low Systemic Exposure: While Muraglitazar is extensively metabolized to its acyl glucuronide, this metabolite is found to be a very minor component in human plasma.[6] This is in stark contrast to its high concentration in bile, indicating efficient biliary excretion.[6]
-
High Plasma Instability: The low plasma levels of this compound are attributed to its high instability in plasma (pH 7.4).[6][7] This instability leads to rapid degradation, preventing significant accumulation in the systemic circulation.
-
Focus on Parent Drug's Safety Profile: The discontinuation of Muraglitazar's development was a direct result of the adverse cardiovascular events observed in clinical trials.[2][3][4][5] The risk-benefit analysis was centered on the effects of the parent compound, which is the primary circulating active entity.
Conclusion
The available evidence strongly indicates that the clinical relevance of this compound levels is low. Its high instability and consequently low systemic exposure, coupled with the presumed loss of pharmacological activity upon glucuronidation, suggest that the therapeutic and adverse effects of Muraglitazar are driven by the parent molecule. For drug development professionals, this case highlights the importance of not only identifying major metabolic pathways but also understanding the stability and systemic exposure of metabolites to accurately assess their potential clinical impact. The focus of any retrospective analysis or future research concerning Muraglitazar's clinical profile should remain on the pharmacokinetics and pharmacodynamics of the parent drug.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Muraglitazar - Wikipedia [en.wikipedia.org]
- 3. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muraglitazar increases the risk for morbidity and mortality in diabetic patients - Xagena [xagena.it]
- 5. saegre.org.ar [saegre.org.ar]
- 6. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of muraglitazar: a double-blind, 24-week, dose-ranging study in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muraglitazar, a dual (alpha/gamma) PPAR activator: a randomized, double-blind, placebo-controlled, 24-week monotherapy trial in adult patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Muraglitazar Glucuronide
Essential protocols for the safe management, handling, and disposal of Muraglitazar (B1676866) glucuronide in a laboratory setting, ensuring the well-being of research professionals and compliance with safety standards.
In the dynamic landscape of pharmaceutical research, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Muraglitazar glucuronide, a metabolite of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Muraglitazar. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the toxicological profile of the parent compound necessitates handling its metabolites with a high degree of caution. This document outlines best practices derived from guidelines for managing potent active pharmaceutical ingredients (APIs), aiming to establish a robust safety culture and operational excellence.
Risk Assessment and Hazard Identification
Muraglitazar has been the subject of comprehensive nonclinical toxicology programs. Studies have revealed potential for reproductive and developmental toxicity, as well as carcinogenic effects in rodents at certain exposure levels.[1][2][3][4] Although glucuronidation is a common metabolic pathway that often results in less active and more readily excreted compounds, in the absence of specific data for this compound, it is prudent to assume a similar hazard profile to the parent compound and handle it as a potent compound.
Key Hazard Considerations:
-
Carcinogenicity: Muraglitazar has been shown to cause tumors in rodents at exposures significantly higher than clinical levels.[1][3]
-
Reproductive and Developmental Toxicity: Studies on the parent compound indicate potential risks.[1][2]
-
Target Organ Effects: The parent drug has shown effects on the heart, adipose tissue, and other organs in animal studies.[1][2]
Due to these potential hazards, a conservative approach to handling this compound is essential. The following sections provide detailed procedural guidance to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for activities with a high potential for aerosol or dust generation, such as weighing, reconstituting, or transferring powder. Provides a high level of respiratory protection. |
| Half- or Full-Facepiece Respirator | To be used with P100 (or equivalent) particulate filters. A quantitative fit test is required to ensure an adequate seal. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or Gown | Made of a material resistant to chemical penetration (e.g., Tyvek®). Should have long sleeves and be secured at the back. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes. |
| Foot Protection | Disposable Shoe Covers | To be worn over laboratory-dedicated, closed-toe shoes. Shoe covers should be removed before exiting the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound. The following protocol outlines the key stages, from preparation to post-handling procedures.
Pre-Handling Preparations
-
Designated Area: All handling of this compound must be conducted in a designated area with restricted access, such as a chemical fume hood, a Class II Biological Safety Cabinet, or a glove box.
-
Engineering Controls: Ensure that engineering controls are functioning correctly. This includes verifying the certification of the fume hood or biosafety cabinet.
-
Decontamination Supplies: Prepare a fresh decontamination solution. A common and effective solution is 1N sodium hydroxide, which can hydrolyze the glucuronide, followed by a rinse with water and 70% ethanol. However, the efficacy of this for this compound should be verified.
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid and liquid hazardous waste.
Handling Procedures
-
Donning PPE: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.
-
Weighing and Aliquoting:
-
Whenever possible, use a containment ventilated enclosure or glove box for weighing the compound to minimize the generation of airborne particles.
-
If handling powders, use gentle scooping techniques to avoid creating dust.
-
For solutions, use a calibrated pipette with aerosol-resistant tips.
-
-
Experimental Manipulations:
-
Conduct all manipulations within the designated containment device.
-
Keep all containers with this compound sealed when not in immediate use.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
-
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using the prepared decontamination solution.
-
Waste Segregation: Place all contaminated disposable items (gloves, shoe covers, bench liners, etc.) into the designated hazardous solid waste container. Dispose of contaminated liquid waste in the designated hazardous liquid waste container.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.
Disposal Plan
The disposal of this compound and all associated contaminated materials must comply with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[5][6][7]
Waste Stream Management:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (contaminated PPE, labware, etc.) | Labeled, sealed, and puncture-resistant hazardous waste container. | Incineration by a licensed hazardous waste disposal vendor. |
| Liquid Waste (solvents, reaction mixtures) | Labeled, sealed, and chemically compatible hazardous waste container. | Incineration by a licensed hazardous waste disposal vendor. Do not dispose of down the drain. |
| Sharps (needles, contaminated glassware) | Labeled, puncture-proof sharps container. | To be collected and incinerated by a licensed medical or hazardous waste disposal vendor. |
| Unused Compound | Original container or a sealed hazardous waste container. | Should be treated as hazardous pharmaceutical waste and disposed of via a licensed hazardous waste disposal vendor. Chemical deactivation prior to disposal may be an option and should be done in accordance with institutional guidelines.[8][9][10][11] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safely handling this compound and the logical relationship of the key safety components.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nonclinical safety evaluation of muraglitazar, a novel PPARalpha/gamma agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rodent carcinogenicity profile of the antidiabetic dual PPAR alpha and gamma agonist muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
